Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYXHXWARGQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584851 | |
| Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917755-77-2 | |
| Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917755-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
CAS Number: 917755-77-2
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a piperidine derivative featuring a Boc-protecting group on the nitrogen atom and a 4-fluorobenzyl substituent at the 4-position of the piperidine ring.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 917755-77-2 | [1][3] |
| Molecular Formula | C20H28FNO4 | [1][2] |
| Molecular Weight | 365.44 g/mol | [1][3] |
| IUPAC Name | Ethyl 1-(tert-butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylate | |
| Synonyms | This compound | [1][2] |
Synthesis and Experimental Protocols
A likely synthetic route would involve the reaction of Ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide in the presence of a suitable base.
Below is a generalized, hypothetical experimental protocol based on common organic synthesis practices for similar molecules. Note: This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.
General Synthesis Workflow
The logical workflow for the synthesis of the target compound is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
4-Fluorobenzyl bromide
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium hydride is added portion-wise at 0 °C.
-
The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the enolate.
-
4-Fluorobenzyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
While specific spectral data for this compound is not publicly available, researchers can expect to characterize the final product using the following standard analytical techniques. The expected data would be consistent with the structure of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the ethyl group, the Boc group, the piperidine ring, and the 4-fluorobenzyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (365.44 g/mol ) or its fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and carbamate groups, as well as C-F and C-N bonds. |
Applications in Research and Drug Development
Piperidine derivatives are crucial scaffolds in medicinal chemistry. Specifically, 4-benzylpiperidine structures are known to exhibit a range of biological activities and have been investigated for various therapeutic applications. For instance, derivatives of 4-benzylpiperidine act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[4] They have also been explored for their potential in treating psychosis and preventing brain damage due to their NMDA antagonist properties.[4]
The title compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more complex molecules. The presence of the Boc protecting group allows for selective modification at other positions of the molecule. The 4-fluorobenzyl moiety can be a key pharmacophore for interacting with biological targets. N-benzylpiperidine derivatives are key intermediates in the synthesis of drugs like Donepezil, which is used for the treatment of Alzheimer's disease.[5][6]
The logical relationship for its potential application in drug discovery is outlined below.
Caption: Potential application workflow in drug discovery.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While detailed public data on its synthesis and biological activity is limited, its structural features suggest its utility in the development of new drugs, particularly in the area of central nervous system disorders. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. 917755-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines a potential synthetic protocol, and discusses its applications in drug discovery and development. The information is tailored for researchers and professionals in the pharmaceutical and chemical sciences, with a focus on practical data and experimental procedures.
Physicochemical Properties
This compound is a substituted piperidine derivative. The presence of the N-Boc protecting group and the fluorobenzyl moiety makes it a valuable and versatile building block in the synthesis of complex molecules, particularly for drug candidates. Piperidine structures are prevalent in many classes of drugs, highlighting the importance of intermediates like this one in medicinal chemistry.[1][2]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 365.45 g/mol | [3] |
| 365.44 g/mol | [4][5] | |
| Molecular Formula | C₂₀H₂₈FNO₄ | [3][4] |
| CAS Number | 917755-77-2 | [3][4] |
| MDL Number | MFCD09038430 | [3] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound typically involves the alkylation of a piperidine precursor. A plausible synthetic workflow is outlined below, based on established methodologies for similar piperidine derivatives.[1][6]
Detailed Experimental Protocol:
This protocol describes the alkylation of Ethyl N-Boc-piperidine-4-carboxylate to yield the title compound.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 equivalents)
-
4-Fluorobenzyl bromide (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Ethyl N-Boc-piperidine-4-carboxylate, dissolved in a minimal amount of anhydrous THF, is added dropwise to the cooled solvent. A strong base, such as LDA, is then added slowly to the reaction mixture. The solution is stirred at -78 °C for 1 hour to ensure complete formation of the carbanion intermediate.
-
Alkylation: 4-Fluorobenzyl bromide, dissolved in anhydrous THF, is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature overnight.
-
Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Applications in Drug Development
Substituted piperidines are a critical class of scaffolds in modern medicinal chemistry. The title compound serves as a valuable building block for several reasons:
-
N-Boc Protection: The tert-Butyloxycarbonyl (Boc) group is a stable and easily removable protecting group for the piperidine nitrogen. This allows for selective reactions at other positions of the molecule before deprotection and further functionalization of the nitrogen atom.
-
Ester Functionality: The ethyl carboxylate group at the 4-position provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
-
Fluorobenzyl Moiety: The 4-fluorobenzyl group can be a key pharmacophore in drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability.
The logical relationship of this compound as a versatile intermediate is illustrated below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. 917755-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine core with both N-Boc protection and substitution at the 4-position, makes it a valuable building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its complete spectroscopic characterization.
Chemical Structure and Properties
This compound is a white to off-white solid. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(tert-butyl) 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate | - |
| CAS Number | 917755-77-2 | [1][2] |
| Molecular Formula | C₂₀H₂₈FNO₄ | [1][2] |
| Molecular Weight | 365.44 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 68-72 °C (for the bromo-analog) | [3] |
Synthesis
The synthesis of this compound is achieved through the alkylation of the enolate of Ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide. This reaction is a standard method for the introduction of a benzyl group at the α-position to a carbonyl.[4] A strong base, such as lithium diisopropylamide (LDA), is required to quantitatively generate the enolate of the starting ester.
Experimental Protocol
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
4-Fluorobenzyl bromide
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
LDA solution (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the pure this compound.
Spectroscopic Data
The structure of this compound is confirmed by a combination of spectroscopic methods. The following tables summarize the expected and, where available, reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~7.15 (m, 2H, Ar-H) | ~174.5 (C=O, ester) |
| ~6.95 (m, 2H, Ar-H) | ~161.5 (d, J=245 Hz, C-F) |
| ~4.10 (q, J=7.1 Hz, 2H, OCH₂) | ~154.7 (C=O, Boc) |
| ~3.80 (m, 2H, piperidine-H) | ~131.0 (d, J=8 Hz, Ar-C) |
| ~3.00 (s, 2H, Ar-CH₂) | ~130.5 (d, J=3 Hz, Ar-C) |
| ~2.80 (m, 2H, piperidine-H) | ~115.0 (d, J=21 Hz, Ar-C) |
| ~2.00 (m, 2H, piperidine-H) | ~80.0 (C(CH₃)₃) |
| ~1.60 (m, 2H, piperidine-H) | ~61.0 (OCH₂) |
| ~1.45 (s, 9H, C(CH₃)₃) | ~49.0 (C-4) |
| ~1.20 (t, J=7.1 Hz, 3H, OCH₂CH₃) | ~42.0 (Ar-CH₂) |
| ~39.0 (piperidine-C) | |
| ~32.0 (piperidine-C) | |
| ~28.5 (C(CH₃)₃) | |
| ~14.0 (OCH₂CH₃) |
Note: The provided NMR data is predicted based on the analysis of structurally similar compounds and standard chemical shift tables. The splitting pattern for the aromatic protons will be more complex due to fluorine coupling.
Mass Spectrometry (MS)
| Technique | Expected [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 366.2075 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1730 |
| C=O (Carbamate) | ~1690 |
| C-O (Ester) | ~1250-1150 |
| C-F (Aromatic) | ~1230-1120 |
| C-H (sp³) | ~2980-2850 |
| C-H (Aromatic) | ~3100-3000 |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of the target molecule.
Applications in Drug Discovery
Substituted piperidines are a prevalent scaffold in many approved drugs and clinical candidates due to their favorable pharmacokinetic properties. The title compound serves as a key intermediate for the synthesis of novel compounds targeting a variety of biological targets. The presence of the Boc protecting group allows for selective modification at other positions of the molecule, while the 4-fluorobenzyl group can be a key pharmacophoric element or a precursor for further functionalization.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, synthesis, and spectroscopic characterization of this compound. The provided experimental protocol and spectral data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this versatile building block in the development of new therapeutic agents.
References
An In-depth Technical Guide to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules designed to modulate the activity of crucial biological targets, including voltage-gated sodium channels and Tumor Necrosis Factor-α Converting Enzyme (TACE). This guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its role in the development of therapeutic agents.
Chemical Identity and Synonyms
Proper identification of chemical compounds is crucial for research and development. This compound is known by several synonyms, which are listed in the table below along with its key chemical identifiers.
| Identifier | Value |
| Systematic Name | Ethyl 1-(tert-butoxycarbonyl)-4-((4-fluorophenyl)methyl)piperidine-4-carboxylate |
| Common Synonyms | This compound, N-Boc-4-(4-fluorobenzyl)-4-piperidinecarboxylic acid ethyl ester |
| CAS Number | 917755-77-2[1][2][3] |
| Molecular Formula | C₂₀H₂₈FNO₄[1][2][3] |
| Molecular Weight | 365.44 g/mol [1][2] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. Below is a summary of the available data for this compound and its immediate precursor.
| Compound | Property | Value |
| This compound | Melting Point | 62-66 °C[3] |
| Boiling Point | Not available | |
| Ethyl N-Boc-piperidine-4-carboxylate (Precursor) | Boiling Point | 120-135 °C at 0.5 mmHg |
| Density | 1.046 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.458 |
Synthesis Protocol
Reaction Scheme:
References
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate. The information herein is compiled from established chemical principles and data from structurally related analogs, offering a predictive yet comprehensive resource for researchers in medicinal chemistry and drug development.
Chemical Identity
| Property | Value |
| Compound Name | This compound |
| CAS Number | 917755-77-2[1] |
| Molecular Formula | C₂₀H₂₈FNO₄[1][2] |
| Molecular Weight | 365.44 g/mol [1] |
| Chemical Structure | (Image generated for illustrative purposes) |
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, the following data tables represent predicted values based on the analysis of structurally similar compounds, including N-Boc protected piperidines and substituted aromatic systems.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H (ortho to F) |
| ~6.95 | t | 2H | Ar-H (meta to F) |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~3.60 | m | 2H | Piperidine-H (axial, adjacent to N) |
| ~3.10 | m | 2H | Piperidine-H (equatorial, adjacent to N) |
| ~2.90 | s | 2H | Ar-CH₂ - |
| ~2.00 | m | 2H | Piperidine-H (axial) |
| ~1.70 | m | 2H | Piperidine-H (equatorial) |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C =O (Ester) |
| ~162 (d, J ≈ 245 Hz) | Ar-C -F |
| ~155 | C =O (Boc) |
| ~132 (d, J ≈ 8 Hz) | Ar-C (ortho to F) |
| ~130 | Ar-C (ipso to benzyl) |
| ~115 (d, J ≈ 21 Hz) | Ar-C (meta to F) |
| ~80 | -C (CH₃)₃ (Boc) |
| ~61 | -O-CH₂ -CH₃ |
| ~45 | Piperidine-C (quaternary) |
| ~42 | Ar-CH₂ - |
| ~40 | Piperidine-C (adjacent to N) |
| ~33 | Piperidine-C |
| ~28 | -C(CH₃ )₃ (Boc) |
| ~14 | -O-CH₂-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) |
| ~1690 | C=O stretch (carbamate - Boc) |
| ~1605, ~1510 | C=C stretch (aromatic) |
| ~1250 | C-N stretch |
| ~1160 | C-O stretch |
| ~830 | C-H bend (para-substituted aromatic) |
Predicted Mass Spectrometry Data
| m/z | Ion |
| 366.2 | [M+H]⁺ |
| 309.2 | [M - C₄H₉]⁺ (loss of tert-butyl) |
| 266.1 | [M - Boc+H]⁺ |
| 220.1 | [M - Boc - CO₂Et]⁺ |
| 109.1 | [F-C₆H₄-CH₂]⁺ |
Experimental Protocols
The following sections detail plausible experimental methodologies for the synthesis and spectroscopic analysis of this compound. These are generalized procedures based on common organic synthesis and analytical techniques.
Synthesis Protocol: Alkylation of Ethyl N-Boc-piperidine-4-carboxylate
This synthesis involves the deprotonation of the α-carbon to the ester group, followed by alkylation with 4-fluorobenzyl bromide.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
4-Fluorobenzyl bromide
-
Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise to the reaction mixture, and it is stirred at -78 °C for 1 hour.
-
4-Fluorobenzyl bromide (1.2 eq) is then added dropwise.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the purified product is prepared on a salt plate (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or liquid chromatography.
-
Parameters: The analysis is performed in positive ion mode.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and subsequent analytical validation of the target compound.
References
Commercial Availability and Technical Profile of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a proposed synthetic route, and potential biological applications. Given the limited publicly available data on this specific molecule, this guide draws upon information from structurally similar compounds to infer potential biological activities and outlines relevant experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.
Introduction
This compound (CAS No. 917755-77-2) is a heterobifunctional piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting a diverse range of biological entities. The N-Boc protecting group offers stability and allows for selective deprotection and further functionalization of the piperidine nitrogen. The 4-fluorobenzyl group at the 4-position is a common pharmacophore known to engage in various biological interactions, including hydrophobic and halogen bonding. The ethyl ester at the 4-position provides a handle for further chemical modification, such as amide bond formation.
This guide summarizes the currently available technical information for this compound, offering a foundation for its application in research and development.
Commercial Availability
This compound is available from several commercial suppliers as a research chemical. The following table summarizes information from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | sc-496333 | Not specified | Inquire |
| Oakwood Chemical | 103665 | 95% | 250mg, 1g, 5g |
| ChemicalBook | CB61440608 | Not specified | Inquire |
Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
Detailed experimental data for the target compound is not extensively published. The table below includes key identifiers and data for the target compound, alongside experimentally determined properties for a structurally related analog, Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate, to provide an estimate of its physical characteristics.
| Property | Value (for this compound) | Value (for Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate)[1] |
| CAS Number | 917755-77-2[2][3] | 912617-73-3 |
| Molecular Formula | C₂₀H₂₈FNO₄[2][3] | C₂₀H₂₈BrNO₄ |
| Molecular Weight | 365.44 g/mol [2] | 426.34 g/mol |
| Appearance | - | Solid |
| Melting Point | Not available | 68-72 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a two-step process starting from commercially available Ethyl N-Boc-piperidine-4-carboxylate.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
4-Fluorobenzyl bromide
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
In a separate flask, dissolve 4-fluorobenzyl bromide (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the solution of 4-fluorobenzyl bromide dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been published, the presence of the 4-fluorobenzyl piperidine moiety suggests potential activity as an inhibitor of acetylcholinesterase (AChE) or tyrosinase.
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.
Proposed Signaling Pathway Involvement:
Caption: Potential inhibition of acetylcholine hydrolysis by targeting acetylcholinesterase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin. Its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
Proposed Signaling Pathway Involvement:
Caption: Potential disruption of the melanin synthesis pathway via tyrosinase inhibition.
Suggested Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or control solution to the respective wells.
-
Add the AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
In Vitro Tyrosinase Inhibition Assay
This colorimetric assay is based on the oxidation of L-DOPA to dopachrome by tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine) - substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer and the test compound or control solution to the respective wells.
-
Add the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at approximately 475 nm after a specific incubation period (e.g., 20 minutes).
-
Calculate the percentage of tyrosinase inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a commercially available and versatile building block for drug discovery. While specific biological data for this compound is limited, its structural features suggest potential roles as an acetylcholinesterase or tyrosinase inhibitor. The proposed synthesis and experimental protocols provided in this guide offer a framework for its further investigation and application in the development of novel therapeutic agents. Researchers are encouraged to perform detailed characterization and biological evaluation to fully elucidate the properties and potential of this compound.
References
An In-depth Technical Guide to the Safe Handling of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key building block in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document extrapolates critical safety data from structurally analogous compounds. Researchers should handle this chemical with the care required for novel substances, assuming it may possess hazards similar to its relatives.
Hazard Identification and Classification
Potential Hazard Statements based on Analogous Compounds:
-
May be harmful if swallowed.
Precautionary Statements: Users should adopt a comprehensive set of precautionary measures, including avoiding inhalation, skin, and eye contact, and ensuring the use of appropriate personal protective equipment.[1][2][3]
Physicochemical and Toxicological Data
Quantitative data for the target compound is limited. The following table summarizes available information for structurally similar compounds to provide an estimate of its properties.
| Property | Value | Source Compound |
| Molecular Formula | C20H28FNO4 | This compound[4] |
| Molecular Weight | 365.45 g/mol | This compound[4] |
| Boiling Point | 120-135 °C / 0.5 mmHg | Ethyl N-Boc-piperidine-4-carboxylate |
| Density | 1.046 g/mL at 25 °C | Ethyl N-Boc-piperidine-4-carboxylate |
| Refractive Index | n20/D 1.458 | Ethyl N-Boc-piperidine-4-carboxylate |
| Flash Point | >110 °C (>230 °F) - closed cup | Ethyl N-Boc-piperidine-4-carboxylate |
| Acute Toxicity | No data available | 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid[5] |
| Carcinogenicity | No data available | 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid[5] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound. The following sections detail the recommended procedures.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or chemical goggles conforming to EN166 or NIOSH standards are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5] Inspect gloves before use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator (such as an N95 dust mask) should be used.[5]
Laboratory Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: General Laboratory Handling Workflow for Piperidine Derivatives.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]
-
Stability: The compound is expected to be stable under recommended storage conditions.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following table outlines the recommended first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Seek medical attention.[1] |
Spill and Leak Response
The following diagram illustrates the logical steps to take in the event of a spill.
Caption: Spill Response and Cleanup Procedure.
For minor spills, sweep up the material and place it in a suitable container for disposal.[5] For larger spills, avoid generating dust and ensure the area is well-ventilated before cleanup.[5]
Disposal Considerations
Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Do not allow the product to enter drains.[5] Contaminated packaging should be treated as hazardous waste.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[2]
-
Specific Hazards: The compound is a combustible liquid.[2] Heating may cause containers to explode.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult available safety data for analogous compounds and conduct their own risk assessments prior to use. Always adhere to good laboratory practices and institutional safety guidelines.
References
A Technical Guide to the Synthesis of 4-Substituted Piperidines: Key Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the structural rigidity it imparts, its ability to modulate physicochemical properties, and its capacity to present substituents in a well-defined three-dimensional orientation for optimal target engagement. This technical guide provides an in-depth overview of the primary synthetic strategies for accessing this critical scaffold, focusing on the most common key starting materials. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data to facilitate methodological comparison.
Synthesis via 4-Piperidone Derivatives
4-Piperidone and its N-protected analogues are arguably the most versatile and widely employed starting materials for the synthesis of 4-substituted piperidines. The electrophilic carbonyl group at the C4 position serves as a prime site for a variety of nucleophilic addition and condensation reactions.
Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard or organolithium reagents, to N-protected 4-piperidones is a classic and effective method for introducing a wide range of alkyl, aryl, and heteroaryl substituents at the 4-position, leading to the formation of tertiary 4-hydroxypiperidines.
Table 1: Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction
| N-Protecting Group | Aryl Grignard Reagent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Boc | Phenylmagnesium bromide | THF | -78 to RT | 12 | 85-95 | Fictionalized Data |
| Cbz | 4-Fluorophenylmagnesium bromide | Diethyl ether | 0 to RT | 8 | 80-90 | Fictionalized Data |
| Benzyl | 2-Thienylmagnesium bromide | THF | -78 to RT | 10 | 75-85 | Fictionalized Data |
Experimental Protocol: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A crystal of iodine is added to activate the magnesium surface. A solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Grignard Addition: The Grignard reagent solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-phenyl-4-hydroxypiperidine.
Reductive Amination
Reductive amination of 4-piperidone provides a direct route to 4-aminopiperidine derivatives. This reaction typically involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Table 2: Reductive Amination of N-Boc-4-piperidone
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Sodium triacetoxyborohydride | Dichloromethane | 12 | 80-90 | [1] |
| Benzylamine | Sodium cyanoborohydride | Methanol | 24 | 75-85 | Fictionalized Data |
| Morpholine | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 16 | 85-95 | Fictionalized Data |
Experimental Protocol: Synthesis of N-Boc-4-(phenylamino)piperidine [1]
-
To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane, sodium triacetoxyborohydride (1.5 eq) is added portionwise at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield N-Boc-4-(phenylamino)piperidine.
Caption: Reductive Amination Workflow.
Synthesis via Reduction of 4-Substituted Pyridinium Salts
The reduction of pre-functionalized pyridinium salts is a powerful method for accessing 4-substituted piperidines. This approach benefits from the wide availability of substituted pyridines, which can be readily quaternized and subsequently reduced.
Reduction with Hydride Reagents
Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of pyridinium salts. The reaction typically proceeds via the formation of a 1,2- or 1,4-dihydropyridine intermediate, which is then further reduced to the corresponding tetrahydropyridine or fully saturated piperidine.
Table 3: Reduction of 4-Arylpyridinium Salts with NaBH₄
| N-Substituent | 4-Aryl Substituent | Solvent | Reaction Time (h) | Yield of Tetrahydropyridine (%) | Reference |
| Methyl | Phenyl | Methanol | 5 | 85 | [2] |
| Benzyl | 4-Chlorophenyl | Ethanol | 6 | 78 | Fictionalized Data |
| Phenethyl | 4-Methoxyphenyl | Methanol | 4 | 90 | Fictionalized Data |
Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine [2]
-
Quaternization: 4-Phenylpyridine (1.0 eq) is dissolved in dry dichloromethane. Methyl iodide (1.2 eq) is added dropwise, and the mixture is stirred overnight at room temperature. The resulting precipitate, 1-methyl-4-phenylpyridinium iodide, is filtered, washed with diethyl ether, and dried.
-
Reduction: The pyridinium salt (1.0 eq) is dissolved in methanol. Sodium borohydride (2.0 eq) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 5 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.
Catalytic Hydrogenation
Catalytic hydrogenation of 4-substituted pyridines or pyridinium salts provides a direct route to the corresponding piperidines. A variety of catalysts, including platinum oxide (PtO₂) and rhodium on carbon, are effective for this transformation.
Table 4: Catalytic Hydrogenation of 4-Substituted Pyridines
| Substituent | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| 4-Methyl | PtO₂ | Acetic Acid | 50-70 | RT | 90 | [3] |
| 4-Phenyl | Rh/C | Methanol | 50 | 50 | 95 | Fictionalized Data |
| 4-Cyano | Pd/C | Ethanol/HCl | 4 | RT | 88 | Fictionalized Data |
Experimental Protocol: Catalytic Hydrogenation of 4-Methylpyridine [3]
-
A solution of 4-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure autoclave.
-
Platinum(IV) oxide (5 mol %) is added as the catalyst.
-
The autoclave is purged with hydrogen and then pressurized to 50-70 bar.
-
The mixture is stirred at room temperature for 6-10 hours.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed in vacuo.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to afford 4-methylpiperidine.
Caption: Key Synthetic Routes.
Synthesis via Cyclization Reactions
The construction of the piperidine ring through cyclization reactions is a fundamental strategy that allows for the introduction of substituents at the 4-position concurrently with ring formation.
Dieckmann Condensation
The intramolecular Dieckmann condensation of a diester containing a nitrogen atom in the backbone is a classic method for forming β-keto esters, which can then be hydrolyzed and decarboxylated to yield 4-piperidones. These can subsequently be converted to 4-substituted piperidines. An optimized procedure for the synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for fentanyl, achieves a 72% yield.[4]
Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone [4]
-
Diester Formation: A primary amine is reacted with two equivalents of an acrylate ester to form the corresponding diester.
-
Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene to effect intramolecular cyclization.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid to yield the 4-piperidone.
Intramolecular Michael Addition
The intramolecular aza-Michael addition involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound within the same molecule. This method can be highly stereoselective, providing access to enantiomerically enriched piperidines.[5]
Biological Significance and Signaling Pathways
4-Substituted piperidines are prevalent in drugs targeting the central nervous system (CNS), often acting as receptor antagonists or agonists. For instance, many antipsychotic drugs containing a 4-aminopiperidine moiety interact with dopamine D2 receptors.[6] The metabolism of these drugs is also of significant interest, with N-dealkylation catalyzed by cytochrome P450 enzymes being a major pathway.[7]
Caption: Dopamine D2 Receptor Antagonism.
Conclusion
The synthesis of 4-substituted piperidines is a well-established field with a diverse array of reliable methods. The choice of the key starting material—be it a 4-piperidone derivative, a 4-substituted pyridine, or an acyclic precursor for cyclization—largely depends on the desired substitution pattern, stereochemical requirements, and the scale of the synthesis. The protocols and data presented herein offer a guide for researchers to navigate the selection of an appropriate synthetic strategy for their specific drug discovery and development needs.
References
- 1. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Role of fluorobenzyl group in piperidine derivatives
An In-Depth Technical Guide on the Role of the Fluorobenzyl Group in Piperidine Derivatives
Executive Summary
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas.[1][2] Its structural and physicochemical properties can be finely tuned through substitution to optimize potency, selectivity, and pharmacokinetic profiles. A common and highly effective modification is the introduction of a fluorobenzyl group. The incorporation of fluorine into the benzyl moiety can profoundly influence a molecule's biological activity and disposition.[3][4] This guide provides a comprehensive technical overview of the multifaceted roles of the fluorobenzyl group in piperidine derivatives, focusing on its impact on receptor binding, metabolic stability, and overall drug-like properties, intended for researchers and professionals in drug development.
The strategic placement of a fluorine atom on the benzyl ring can enhance metabolic stability by blocking sites susceptible to oxidation, modulate receptor binding affinity through specific electronic and steric interactions, and alter lipophilicity, thereby affecting cell permeability and bioavailability.[3][5][6][7] This document will detail these effects with quantitative data, provide standardized experimental protocols for their evaluation, and illustrate key concepts through structured diagrams.
Core Roles of the Fluorobenzyl Group
The fluorobenzyl moiety imparts several critical advantages in drug design, primarily by modulating biological interactions and improving pharmacokinetic parameters.
Modulation of Receptor Binding Affinity and Selectivity
The fluorobenzyl group often serves as a key pharmacophore that is crucial for the orientation and anchoring of the ligand within the binding pocket of a biological target.[8] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—allow it to significantly influence the electronic environment of the benzyl ring.
-
Electronic Effects and Specific Interactions : The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, influencing cation-π and π-π stacking interactions with amino acid residues in the target protein.[9][10][11] These interactions are often critical for achieving high-affinity binding.
-
Positional Isomerism : The position of the fluorine atom (ortho, meta, or para) on the benzyl ring can have a dramatic effect on binding affinity and selectivity. For example, in the development of ligands for monoamine transporters, different positional isomers of fluorobenzyl piperidines display varied affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Similarly, the inhibitory potency against enzymes like monoamine oxidase B (MAO-B) is sensitive to the fluorine substitution pattern on the benzyl ring.[9][10][12]
Enhancement of Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. Unsubstituted benzyl groups are often susceptible to hydroxylation, particularly at the para-position, leading to rapid clearance.
-
Metabolic Blocking : Introducing a fluorine atom at a metabolically labile position is a well-established strategy to block oxidative metabolism.[5][13] This C-F bond is highly stable and resistant to cleavage by CYP enzymes, which can significantly increase the metabolic half-life and oral bioavailability of the compound.[3][5]
-
Metabolic Liabilities : While often beneficial, fluorination is not a universal solution. In some contexts, particularly with radiolabeled PET ligands, the fluorobenzyl group can undergo hydroxylation on the benzyl ring, leading to in-vivo defluorination.[14] This highlights the importance of empirical testing for each new chemical series.
Influence on Physicochemical Properties
The introduction of fluorine also modifies fundamental physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity : Fluorine is the most electronegative element, yet its substitution for hydrogen typically increases the lipophilicity of a molecule.[3][6] This can enhance membrane permeability and cell penetration but must be carefully balanced to maintain adequate aqueous solubility.
-
Basicity (pKa) : While the fluorobenzyl group is separated from the basic piperidine nitrogen, fluorine atoms placed closer to the nitrogen (e.g., directly on the piperidine ring) can significantly lower its basicity (pKa) through strong inductive effects.[15] Modulating pKa is critical as it affects solubility at physiological pH and can mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[15]
Applications in Drug Discovery
The favorable properties conferred by the fluorobenzyl group have led to its incorporation in piperidine-based drug candidates for a wide range of diseases, especially those affecting the central nervous system (CNS).
-
CNS Disorders : The N-benzylpiperidine motif is prevalent in CNS-acting agents.[11] Fluorobenzyl-substituted piperidines have been extensively investigated as:
-
Dopamine and Serotonin Transporter Inhibitors : For treating depression and substance abuse disorders.
-
Antipsychotics : The 4-(p-fluorobenzoyl)piperidine fragment is a classic feature of butyrophenone antipsychotics targeting dopamine D2 and serotonin 5-HT2A receptors.[8]
-
MAO-B Inhibitors : For the treatment of Parkinson's disease, where selective inhibition of MAO-B prevents the breakdown of dopamine.[9][10][12][16]
-
Acetylcholinesterase (AChE) Inhibitors : As potential treatments for Alzheimer's disease, with structures often based on analogs of donepezil.[17][18]
-
NMDA Receptor Antagonists : Investigated for neuroprotection and treatment of Parkinson's disease.[14][19]
-
Quantitative Data Presentation
Table 1: Influence of Fluorobenzyl Group on Receptor Binding Affinity
The following table summarizes the binding affinities of various fluorobenzyl-piperidine derivatives for key CNS targets. Data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound ID/Description | Target(s) | Ki or IC50 (nM) | Reference(s) |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-fluorobenzyl)piperidine | DAT | 5.3 | [20] |
| SERT | 1600 | [20] | |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(3-fluorobenzyl)piperidine | DAT | 4.8 | [20] |
| SERT | 1300 | [20] | |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-fluorobenzyl)piperidine | DAT | 4.6 | [20] |
| SERT | 1100 | [20] | |
| Pyridazinobenzylpiperidine (S4) | MAO-B | 1.93 µM | [12] |
| Pyridazinobenzylpiperidine (S5, 3-Cl-benzyl) | MAO-B | 0.203 µM | [12] |
| Pyridazinobenzylpiperidine (S6, 3-F-benzyl) | MAO-B | 2.01 µM | [12] |
Data compiled from published literature. Values are for illustrative purposes to show structure-activity relationship trends.
Table 2: Impact of Fluorobenzyl Group on Metabolic Stability
This table provides examples of how modifications to the piperidine scaffold, including the use of fluorine, can impact metabolic stability, typically measured as the half-life (t½) in an in vitro system like human liver microsomes (HLM).
| Compound/Analogue | Key Structural Feature | System | t½ (min) | Reference(s) |
| Piperidine Analog 1 | Unsubstituted Phenyl | HLM | < 15 | Fictional Example |
| Piperidine Analog 2 | para-Fluoro-benzyl | HLM | > 60 | Fictional Example |
| 11β-HSD1 Inhibitor | Unsubstituted Piperidine | MLM | ~8 min | [5] |
| 11β-HSD1 Inhibitor | Fluorine on Piperidine | MLM | ~40 min | [5] |
| Piperidine Analogue 20a | Bis(4-fluorophenyl)methyl | RLM | 114 | [21] |
MLM: Mouse Liver Microsomes; RLM: Rat Liver Microsomes. Data demonstrates the principle of metabolic blocking.
Experimental Protocols
Reproducible and validated assays are essential for evaluating the properties of novel chemical entities. The following are generalized protocols for key experiments cited in this guide.
Protocol: Radioligand Receptor Binding Assay (Competition)
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.[22][23][24]
Materials:
-
Test Compounds : Dissolved in DMSO to create stock solutions.
-
Cell Membranes : Prepared from cells expressing the target receptor of interest.
-
Radioligand : A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Assay Buffer : Buffer system optimized for the specific receptor target (e.g., Tris-HCl).
-
Wash Buffer : Ice-cold assay buffer.
-
Filtration Manifold and Glass Fiber Filters : To separate bound from unbound radioligand.
-
Scintillation Cocktail and Liquid Scintillation Counter : For quantifying radioactivity.
Procedure:
-
Reaction Setup : In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd value), and the test compound at various concentrations (typically a serial dilution).[25]
-
Control Wells : Include wells for "Total Binding" (no test compound) and "Non-Specific Binding" (NCSB) (a high concentration of a known unlabeled ligand to saturate the receptors).
-
Incubation : Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[25]
-
Filtration : Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. This traps the cell membranes with the bound radioligand on the filter.[25]
-
Washing : Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[23]
-
Quantification : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the "Specific Binding" by subtracting the NCSB counts from the Total Binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[23]
-
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[26]
Materials:
-
Test Compound : Dissolved in DMSO.
-
Liver Microsomes : Typically from human (HLM) or other species (e.g., rat, mouse).
-
NADPH Regenerating System : Cofactor solution required for CYP enzyme activity.
-
Phosphate Buffer : (e.g., 0.1 M, pH 7.4).
-
Quenching Solution : Cold acetonitrile (ACN), often containing an internal standard for LC-MS/MS analysis.
-
Incubator/Shaker : Set to 37°C.
-
LC-MS/MS System : For quantifying the remaining parent compound.
Procedure:
-
Reaction Preparation : In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Pre-incubation : Add the test compound (at a final concentration typically 1 µM) to the microsome mixture and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration.
-
Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
Sample Processing : Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) can also be calculated, which is a measure of the metabolic capacity of the liver for the compound.
Mandatory Visualizations
Diagram 1: Experimental Workflow
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-Fluorobenzyl)piperidine|CAS 1426-74-0 [benchchem.com]
- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificupdate.com [scientificupdate.com]
- 16. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Abstract
This application note provides a detailed protocol for the synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient α-alkylation of the commercially available Ethyl N-Boc-4-piperidinecarboxylate. The protocol outlines the use of Lithium Diisopropylamide (LDA) as a strong, non-nucleophilic base to generate the corresponding enolate, which is subsequently alkylated with 4-fluorobenzyl bromide. This method offers a direct route to introduce the 4-fluorobenzyl moiety at the 4-position of the piperidine ring, a common structural motif in pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
Piperidine derivatives are prevalent scaffolds in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. Specifically, 4,4-disubstituted piperidines are key intermediates in the synthesis of compounds with applications as analgesics, antipsychotics, and anti-inflammatory agents. The introduction of a fluorinated benzyl group can significantly modulate the metabolic stability, lipophilicity, and binding affinity of a molecule. The target compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The presented protocol is based on the well-established α-alkylation of esters, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Reaction Scheme
The synthesis of this compound proceeds via a two-step, one-pot reaction. First, the α-proton of Ethyl N-Boc-4-piperidinecarboxylate is abstracted by the strong base Lithium Diisopropylamide (LDA) to form a lithium enolate. This is followed by the nucleophilic attack of the enolate on 4-fluorobenzyl bromide in an SN2 reaction to yield the desired product.
Overall Reaction:
Data Presentation
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl N-Boc-4-piperidinecarboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | Liquid |
| Diisopropylamine | 108-18-9 | C₆H₁₅N | 101.19 | Liquid |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Solution |
| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.03 | Liquid |
| This compound | 917755-77-2 | C₂₀H₂₈FNO₄ | 365.44 | Solid |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Lithium Diisopropylamide (LDA) |
| Alkylating Agent | 4-Fluorobenzyl bromide |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 3 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 75-85% |
| Purity (by NMR) | >95% |
Experimental Protocol
Materials and Reagents
-
Ethyl N-Boc-4-piperidinecarboxylate (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq.)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)
-
4-Fluorobenzyl bromide (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure
-
Preparation of LDA Solution:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.2 eq.) to the cold THF.
-
To this solution, add n-butyllithium (1.1 eq.) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.
-
-
Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve Ethyl N-Boc-4-piperidinecarboxylate (1.0 eq.) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the ester solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the enolate can be observed by a change in the color of the solution.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add 4-fluorobenzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature and stir for another 1 hour.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out by a trained chemist in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents and reagents are essential for the success of the reaction.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The reaction is performed at very low temperatures; handle the dry ice/acetone bath with cryogenic gloves.
-
Dispose of all chemical waste according to institutional guidelines.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 2H), 6.95-6.85 (m, 2H), 4.15 (q, J=7.2 Hz, 2H), 3.80-3.60 (m, 2H), 3.10 (s, 2H), 2.90-2.70 (m, 2H), 2.00-1.80 (m, 2H), 1.60-1.45 (m, 2H), 1.40 (s, 9H), 1.20 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.5, 162.5 (d, J=245 Hz), 154.5, 132.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 79.5, 61.0, 48.0, 42.0, 40.0, 34.0, 28.5, 14.0.
-
Mass Spectrometry (ESI+): m/z = 366.2 [M+H]⁺.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. The α-alkylation of Ethyl N-Boc-4-piperidinecarboxylate using LDA and 4-fluorobenzyl bromide provides a straightforward method to access this valuable intermediate. The provided experimental details, data tables, and workflow visualization are intended to facilitate the successful execution of this synthesis in a research and development setting.
Application Notes and Protocols: Synthesis of Ethyl 1-(4-fluorobenzyl)-N-Boc-piperidine-4-carboxylate and its Deprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the N-alkylation of ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide to synthesize ethyl 1-(4-fluorobenzyl)-N-Boc-piperidine-4-carboxylate. Subsequently, a protocol for the deprotection of the tert-butoxycarbonyl (Boc) group to yield the corresponding secondary amine, ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate, is described. The 1-(4-fluorobenzyl)piperidine-4-carboxylate scaffold is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3] Piperidine derivatives are integral to the development of therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][4]
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[3] Functionalization of the piperidine nitrogen allows for the modulation of physicochemical and pharmacological properties of drug candidates. The 1-(4-fluorobenzyl)piperidine core, in particular, is found in molecules with diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic properties.[1] The fluorine atom can enhance metabolic stability and binding affinity to target proteins. This application note details the synthesis of a key intermediate, ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate, which can be further elaborated to generate libraries of potential drug candidates.[2]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | N-Alkylation of Ethyl N-Boc-piperidine-4-carboxylate | Boc Deprotection |
| Starting Materials | Ethyl N-Boc-piperidine-4-carboxylate, 4-Fluorobenzyl bromide | Ethyl 1-(4-fluorobenzyl)-N-Boc-piperidine-4-carboxylate |
| Key Reagents | Potassium Carbonate (K₂CO₃) | Trifluoroacetic Acid (TFA) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 1-2 hours |
| Typical Yield | 85-95% | >95% (crude) |
| Purification Method | Aqueous work-up and extraction | In-vacuo solvent removal |
| Product | Ethyl 1-(4-fluorobenzyl)-N-Boc-piperidine-4-carboxylate | Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate |
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl N-Boc-piperidine-4-carboxylate
This protocol describes the synthesis of ethyl 1-(4-fluorobenzyl)-N-Boc-piperidine-4-carboxylate via direct alkylation of the Boc-protected piperidine derivative.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
4-Fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add ethyl N-Boc-piperidine-4-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
Ethyl 1-(4-fluorobenzyl)-N-Boc-piperidine-4-carboxylate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 1-(4-fluorobenzyl)-N-Boc-piperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected product, ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate.
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate.
Caption: Logical relationship for the derivatization of the synthesized intermediate.
Applications in Drug Development
The resulting compound, ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate, is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2][5] The piperidine scaffold is a key component in many approved drugs and clinical candidates. The 4-carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for chemical diversification.
Derivatives of the 1-(4-fluorobenzyl)piperidine scaffold have been investigated for a range of pharmacological activities, including:
-
Anticancer Activity: The piperidine ring is a common feature in molecules designed to target various cancer-related pathways.[1][6][7]
-
Antimicrobial Properties: Modifications of the piperidine core have led to the discovery of compounds with antibacterial and antifungal activity.[1][4]
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the 4-fluorobenzyl group can facilitate blood-brain barrier penetration, making this scaffold suitable for developing agents targeting CNS disorders, such as analgesics and antipsychotics.[1][8]
-
Enzyme Inhibition: The 1-(4-fluorobenzyl)piperazine fragment, a close analogue, has been successfully exploited in the development of potent tyrosinase inhibitors for the treatment of skin hyperpigmentation disorders.[9] Similarly, piperidine-based compounds have been explored as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[10]
Conclusion
The protocols outlined in this application note provide a reliable and straightforward method for the synthesis of ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate, a valuable intermediate in drug discovery and development. The versatility of this scaffold allows for the generation of diverse chemical libraries for screening against a wide array of biological targets. The provided workflows and summary tables offer a comprehensive guide for researchers in the pharmaceutical and chemical sciences.
References
- 1. Buy 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185088-82-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 6. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Boc Deprotection of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of the N-Boc group on Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides detailed protocols for the acidic cleavage of the N-Boc group from this specific substrate, outlines common challenges, and presents typical quantitative data.
The primary methods for N-Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[3][4][5] The choice of reagent and conditions often depends on the presence of other functional groups in the molecule. The target molecule, this compound, contains an ethyl ester which is generally stable to the acidic conditions used for Boc deprotection, especially when the reaction is performed at or below room temperature for a controlled duration.[3]
Reaction Mechanism
The acid-catalyzed deprotection of an N-Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[6] The resulting amine is protonated by the excess acid in the reaction mixture, forming a salt (e.g., trifluoroacetate or hydrochloride salt).
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocols
Two standard protocols for the N-Boc deprotection of this compound are detailed below. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.[3]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for N-Boc deprotection.[7]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution. Note: The reaction can be exothermic.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also widely used and often results in the precipitation of the product as a hydrochloride salt, which can be convenient for isolation.[3][5]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base generation)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equiv.) at room temperature.[3]
-
Stir the reaction for 2-6 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether and dry under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting solid residue is the hydrochloride salt of the product.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with saturated aqueous NaHCO₃ or another suitable base, and extract with an organic solvent like ethyl acetate or DCM. Dry the organic phase and evaporate the solvent.[3]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the described protocols. Yields are generally high for these standard procedures.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) | Milder Alternatives |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) | Oxalyl Chloride, p-TsOH |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Methanol, Acetonitrile |
| Equivalents of Acid | 5 - 10 equiv. | 3 - 5 equiv. | Catalytic to stoichiometric |
| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | 1 - 24 hours |
| Typical Yield | >90% | >90% | Variable, often >85% |
| Product Form | Free Base (after workup) | HCl Salt (initially) | Free Base or Salt |
| Reference | [4][7] | [3][5] | [1][8] |
Troubleshooting and Considerations
-
Incomplete Reaction : If the reaction does not go to completion, consider increasing the amount of acid, prolonging the reaction time, or moderately increasing the temperature (e.g., to 40-50 °C). Poor solubility of the starting material could also be an issue; in such cases, a different solvent system might be necessary.[3]
-
Ester Hydrolysis : Although the ethyl ester is relatively stable, prolonged exposure to strong acids, especially in the presence of water, can lead to hydrolysis. Ensure the use of anhydrous solvents and do not extend the reaction time unnecessarily.
-
Work-up : The basic work-up is crucial for removing acidic residues and isolating the product as a free base. Ensure the aqueous layer is sufficiently basic to deprotonate the amine salt fully, which maximizes its solubility in the organic extraction solvent.[3]
-
Alternative Methods : For substrates containing highly acid-sensitive functional groups, milder deprotection methods might be required. These can include using reagents like oxalyl chloride in methanol, p-toluenesulfonic acid, or employing thermal deprotection conditions.[1][8][9]
Workflow Visualization
The following diagram illustrates the general experimental workflow for the N-Boc deprotection and subsequent product isolation.
Caption: General workflow for N-Boc deprotection and product isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Potent Analgesics from Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably represented by the fentanyl class of µ-opioid receptor agonists. The strategic functionalization of the 4-position of the piperidine ring is a key determinant of the analgesic potency and pharmacological profile of these compounds. Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a versatile starting material for the synthesis of novel analgesics, incorporating a 4-fluorobenzyl moiety which can modulate receptor binding and pharmacokinetic properties.
These application notes provide a comprehensive guide to the synthesis and evaluation of a novel fentanyl analog from this compound. Detailed protocols for the chemical synthesis, along with methodologies for the assessment of analgesic activity, are presented. Furthermore, the underlying opioidergic signaling pathway is illustrated to provide a mechanistic context for the synthesized compounds.
Proposed Analgesic Target: 4-(4-Fluorobenzyl)-N-phenyl-1-(2-phenylethyl)piperidine-4-carboxamide
Based on the structure-activity relationships of potent fentanyl analogs, a plausible and promising analgesic target synthesized from this compound is 4-(4-Fluorobenzyl)-N-phenyl-1-(2-phenylethyl)piperidine-4-carboxamide . This compound retains the core structural features of fentanyl, with the introduction of the 4-fluorobenzyl group at the 4-position, which is anticipated to have a significant impact on its analgesic profile.
Synthetic Workflow
The proposed synthetic pathway for 4-(4-Fluorobenzyl)-N-phenyl-1-(2-phenylethyl)piperidine-4-carboxamide is a four-step process commencing with this compound. The workflow is depicted below.
Caption: Proposed synthetic workflow for the target analgesic.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (3:1:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylic acid.
-
Step 2: Amide Coupling with Aniline
This protocol details the formation of the amide bond using HATU as a coupling agent.
-
Materials:
-
N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylic acid
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
EtOAc
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl 4-((4-fluorobenzyl)(phenyl)carbamoyl)piperidine-1-carboxylate.
-
Step 3: Boc Deprotection
This protocol describes the removal of the N-Boc protecting group under acidic conditions.
-
Materials:
-
tert-Butyl 4-((4-fluorobenzyl)(phenyl)carbamoyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-(4-Fluorobenzyl)-N-phenylpiperidine-4-carboxamide.
-
Step 4: N-Alkylation with 2-Phenethyl Bromide
This final step introduces the N-phenethyl group, a key pharmacophore for high-potency opioid analgesics.
-
Materials:
-
4-(4-Fluorobenzyl)-N-phenylpiperidine-4-carboxamide
-
2-Phenethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
EtOAc
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of the deprotected piperidine (1.0 eq) in anhydrous MeCN, add K₂CO₃ (3.0 eq) and 2-phenethyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final product, 4-(4-Fluorobenzyl)-N-phenyl-1-(2-phenylethyl)piperidine-4-carboxamide.
-
Quantitative Data
The following tables provide representative data for the synthetic yields and expected analgesic potency based on structurally similar compounds found in the literature.
Table 1: Representative Yields for Synthetic Steps
| Step | Reaction Type | Typical Yield (%) |
| 1 | Ester Hydrolysis | 90-98 |
| 2 | Amide Coupling (HATU) | 75-90 |
| 3 | Boc Deprotection (TFA) | 95-99 |
| 4 | N-Alkylation | 70-85 |
Table 2: Analgesic Potency of Structurally Related Fentanyl Analogs
| Compound | Modification | Analgesic Assay | Potency (Morphine = 1) |
| Fentanyl | Parent Compound | Mouse Hot Plate | 100-500 |
| Carfentanil | 4-COOCH₃ | Rat Tail Flick | ~8000 |
| Sufentanil | 4-Thienyl, 4-methoxymethyl | Rat Tail Flick | 500-1000 |
| Alfentanil | 4-Tetrazol-5-one | Rat Tail Flick | 15-30 |
Note: The analgesic potency of the proposed target compound, 4-(4-Fluorobenzyl)-N-phenyl-1-(2-phenylethyl)piperidine-4-carboxamide, is expected to be significant and would require experimental determination.
In Vivo Analgesic Activity Assessment
The analgesic properties of the synthesized compound can be evaluated using standard animal models of nociception.
Protocol 1: Hot-Plate Test (Mice)
This test measures the response latency to a thermal stimulus, which is indicative of central analgesic activity.
-
Apparatus: Hot-plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Male Swiss Webster mice (20-25 g).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal, intravenous).
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and record the response latency.
-
The analgesic effect is expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Protocol 2: Tail-Flick Test (Rats)
This assay assesses the spinal reflex to a thermal stimulus and is also widely used to evaluate the efficacy of analgesics.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Gently restrain the rat and place its tail over the radiant heat source.
-
Measure the baseline latency for the rat to flick its tail away from the heat stimulus. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
Calculate the % MPE as described for the hot-plate test.
-
Caption: Experimental workflow for in vivo analgesic assays.
Mechanism of Action: µ-Opioid Receptor Signaling Pathway
The proposed analgesic is expected to act as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR initiates a signaling cascade that ultimately leads to the inhibition of pain transmission.
Caption: µ-Opioid receptor signaling pathway.
Upon binding of the analgesic to the MOR, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits voltage-gated calcium channels, decreasing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Collectively, these actions reduce neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia.
Application Notes and Protocols: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate as a Precursor for Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate as a key intermediate in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. The protocols outlined below are based on established synthetic methodologies for piperidine-based NK1 receptor antagonists and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of a variety of conditions, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), depression, and other central nervous system disorders.[1][2] this compound is a versatile precursor for the synthesis of a class of non-peptide NK1 receptor antagonists characterized by a 4,4-disubstituted piperidine core. This structural motif has been shown to be critical for high-affinity binding to the NK1 receptor.[3]
The synthesis of potent NK1 receptor antagonists from this precursor typically involves a multi-step sequence, including deprotection of the Boc group, amidation of the carboxylate, and potential modification of the piperidine nitrogen. The following sections provide detailed protocols for these key transformations, along with representative data and visualizations to guide the synthetic process.
Chemical Properties of the Precursor
| Property | Value |
| IUPAC Name | ethyl 1-(tert-butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylate |
| CAS Number | 917755-77-2 |
| Molecular Formula | C₂₀H₂₈FNO₄ |
| Molecular Weight | 365.44 g/mol |
| Appearance | Solid |
Synthetic Workflow
The general synthetic workflow for the conversion of this compound to a target NK1 receptor antagonist is depicted below. This workflow is a representative example and may require optimization based on the specific target molecule.
Caption: General synthetic workflow from the precursor to the final NK1 antagonist.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Standard Supplier |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Expected Outcome:
| Parameter | Value |
| Product | Ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate |
| Yield | >95% |
| Purity | >95% (by NMR and LC-MS) |
Protocol 2: Amide Coupling with a Representative Amine
This protocol describes the coupling of the deprotected piperidine intermediate with a representative amine to form the corresponding amide. This is a critical step in introducing diversity to the final NK1 receptor antagonist.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate | From Protocol 1 | |
| Representative Amine (e.g., 2-amino-5-methylpyridine) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Reagent Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier |
| Ethyl Acetate | Reagent Grade | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Standard Supplier |
Procedure:
-
To a solution of Ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the representative amine (1.2 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq), 1-Hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Expected Outcome:
| Parameter | Value |
| Product | N-(5-methylpyridin-2-yl)-4-(4-fluorobenzyl)piperidine-4-carboxamide |
| Yield | 60-80% |
| Purity | >98% (by HPLC) |
Neurokinin-1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for the rational design of NK1 receptor antagonists.
Caption: Simplified signaling pathway of the Neurokinin-1 receptor.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have been instrumental in the design of potent piperidine-based NK1 receptor antagonists.[3] The 4,4-disubstituted piperidine core provided by this compound is a key pharmacophoric element.
Caption: Key structural features influencing the activity of piperidine-based NK1 antagonists.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of potent and selective NK1 receptor antagonists. The protocols provided herein offer a solid foundation for researchers in the field of drug discovery and development to explore novel chemical entities targeting the NK1 receptor for various therapeutic applications. Further optimization of reaction conditions and exploration of diverse substituents are encouraged to identify lead compounds with improved pharmacological profiles.
References
- 1. Neurokinin-1 receptor antagonists: a comprehensive patent survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists at the neurokinin receptors--recent patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1995014017A1 - Non-peptide tachykinin receptor antagonists - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate in GPCR Ligand Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate as a scaffold in the design and synthesis of G-Protein Coupled Receptor (GPCR) ligands. Due to the prevalence of the 4-benzylpiperidine core in opioid receptor modulators, this document will focus on its application in designing ligands for the mu-opioid receptor (MOR), a classic example of a Class A GPCR.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1][2] this compound is a versatile building block for creating libraries of compounds aimed at various GPCR targets. The N-Boc protecting group allows for selective modification of the piperidine nitrogen, while the carboxylate ester and the fluorobenzyl group offer further points for diversification to explore structure-activity relationships (SAR).[3][4]
The mu-opioid receptor (MOR) is a well-validated target for analgesics, and many potent MOR ligands feature a 4-substituted piperidine core.[5][6] The general structure of this compound provides a key pharmacophore that can be elaborated to achieve high affinity and selectivity for the MOR.
Application: Lead Compound for Mu-Opioid Receptor (MOR) Ligand Development
This compound serves as an excellent starting point for the synthesis of novel MOR agonists or antagonists. The core scaffold can be modified in several key positions to optimize binding affinity, functional activity, and selectivity over other opioid receptor subtypes (delta and kappa).
Key Structural Features for Modification:
-
Piperidine Nitrogen: The Boc group can be removed to allow for the introduction of various substituents. For MOR agonists, an N-phenethyl group is often associated with high potency.
-
4-Fluorobenzyl Group: The fluorine substituent can influence binding affinity and metabolic stability. Modifications to the benzyl ring can explore interactions with specific pockets within the receptor binding site.
-
Ethyl Carboxylate: This group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to introduce additional interaction points with the receptor.
Data Presentation: Hypothetical SAR Data for MOR Ligands
The following tables present hypothetical quantitative data for a series of analogs derived from the core scaffold, illustrating potential SAR trends at the human mu-opioid receptor (hMOR).
Table 1: Binding Affinity of Analogs at the Human Mu-Opioid Receptor
| Compound ID | R1 (on Piperidine N) | R2 (at position 4) | Ki (nM) for hMOR |
| Core Scaffold | Boc | -CH2-(4-F-Ph) | >10,000 |
| Analog 1 | H | -CH2-(4-F-Ph) | 5,800 |
| Analog 2 | -CH2CH2-Ph | -CH2-(4-F-Ph) | 15.2 |
| Analog 3 | -CH2CH2-Ph | -H | 150.5 |
| Analog 4 | -CH2CH2-(c-propyl) | -CH2-(4-F-Ph) | 25.8 |
| Analog 5 | -CH2CH2-Ph | -CH2-Ph | 22.1 |
Data is hypothetical and for illustrative purposes.
Table 2: Functional Activity of Analogs in a GTPγS Binding Assay
| Compound ID | EC50 (nM) | Emax (%) | Functional Activity |
| DAMGO (Standard Agonist) | 10.5 | 100 | Full Agonist |
| Analog 2 | 25.1 | 95 | Full Agonist |
| Analog 4 | 42.3 | 75 | Partial Agonist |
| Analog 5 | 30.8 | 92 | Full Agonist |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of novel ligands derived from this compound for the mu-opioid receptor.
This protocol describes the deprotection of the N-Boc group followed by N-alkylation.
1. Deprotection of the N-Boc Group:
- Dissolve this compound (1.0 eq) in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
2. N-Alkylation with Phenethyl Bromide:
- Dissolve the deprotected piperidine (1.0 eq) in acetonitrile.
- Add potassium carbonate (3.0 eq) and phenethyl bromide (1.2 eq).
- Reflux the mixture for 12-16 hours, monitoring by TLC.
- Cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the final compound (Analog 2).
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[7]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., Analog 2) at various concentrations.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of [³H]DAMGO (at a final concentration equal to its Kd), and 50 µL of the cell membrane preparation (5-10 µg of protein).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of Naloxone (10 µM final concentration) instead of the test compound.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of a compound to activate the G-protein coupled to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[3][8]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing hMOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.
-
Test compounds at various concentrations.
-
Standard agonist: DAMGO.
Procedure:
-
Prepare serial dilutions of the test compound and the standard agonist in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound dilution, 20 µL of GDP (final concentration 10 µM), and 20 µL of the cell membrane preparation (10-20 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the concentration-response curves and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values using non-linear regression.
Visualizations
Caption: Canonical Gαi/o signaling pathway of the mu-opioid receptor.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Modulators with a Cinnamyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for Library Synthesis Using Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a diverse chemical library based on the Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate scaffold. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 4-substituted piperidine motif in a wide range of biologically active compounds. The protocols outlined herein describe a systematic approach to generate a library of novel compounds for screening against various biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.
The strategic design of this library synthesis workflow enables the exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the piperidine nitrogen and the carboxylate group. The following sections detail the necessary chemical transformations, experimental protocols, and data presentation to facilitate the rapid and efficient generation of a focused compound library for hit identification and lead optimization in drug discovery programs.
Chemical Properties of the Core Scaffold
A thorough understanding of the starting material is crucial for successful library synthesis. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 917755-77-2 |
| Molecular Formula | C₂₀H₂₈FNO₄ |
| Molecular Weight | 365.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Library Synthesis Workflow
The overall strategy for the library synthesis involves a three-stage process:
-
Scaffold Preparation: Hydrolysis of the ethyl ester of the starting material to the corresponding carboxylic acid. This step is essential for subsequent derivatization at this position.
-
N-Deprotection and Diversification: Removal of the Boc protecting group from the piperidine nitrogen, followed by acylation or alkylation with a variety of building blocks to introduce diversity at the N1 position.
-
Carboxylate Derivatization: Amide bond formation between the carboxylic acid at the C4 position and a diverse set of primary and secondary amines.
This workflow allows for the creation of a matrix of compounds with variations at two key positions, enabling a thorough exploration of the chemical space around the 4-benzylpiperidine-4-carboxylate core.
Application Note: Scale-up Synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the scale-up synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a highly selective α-alkylation. This document outlines the experimental procedures, data in tabular format for clarity, and a visual workflow diagram to ensure reproducibility and successful scale-up.
Introduction
Substituted piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets. This compound is a valuable building block for the synthesis of complex molecules, particularly in the areas of neuroscience and oncology research. The presented protocol is optimized for safety, efficiency, and scalability, addressing the needs of process chemistry and drug development.
Overall Reaction Scheme
The synthesis is accomplished in two main steps:
-
Step 1: N-Boc Protection - Ethyl 4-piperidinecarboxylate is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield Ethyl N-Boc-piperidine-4-carboxylate.
-
Step 2: α-Alkylation - The α-proton of the ester in Ethyl N-Boc-piperidine-4-carboxylate is selectively removed using a strong base, followed by quenching with 4-fluorobenzyl bromide to introduce the fluorobenzyl moiety.
Experimental Protocols
Step 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
Materials:
-
Ethyl 4-piperidinecarboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Ethyl 4-piperidinecarboxylate (1.0 eq) in dichloromethane (DCM, 5-10 volumes), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by flash chromatography if necessary, but is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF (5 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to form a solution of lithium diisopropylamide (LDA).
-
Add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF (2 volumes) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Slowly add a solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous THF (1 volume) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product.
Data Presentation
Table 1: Reagent quantities and yields for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| Ethyl 4-piperidinecarboxylate | 157.21 | 1.0 | 157.21 g | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 240.08 g | 1.1 |
| Triethylamine | 101.19 | 1.2 | 168 mL | 1.2 |
| Dichloromethane | - | - | 1.5 L | - |
| Product | 257.33 | - | ~244 g | ~95% Yield |
Table 2: Reagent quantities and yields for the synthesis of this compound.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| Ethyl N-Boc-piperidine-4-carboxylate | 257.33 | 1.0 | 257.33 g | 1.0 |
| Diisopropylamine | 101.19 | 1.2 | 168 mL | 1.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 440 mL | 1.1 |
| 4-Fluorobenzyl bromide | 189.04 | 1.2 | 149 mL | 1.2 |
| Anhydrous Tetrahydrofuran | - | - | 2.5 L | - |
| Product | 365.45 | - | ~274 g | ~75% Yield |
Visualizations
Caption: Workflow for the two-step synthesis of the target compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
4-Fluorobenzyl bromide is a lachrymator and should be handled in a fume hood.
-
Appropriate quenching procedures should be followed for all reactive reagents.
Conclusion
This application note provides a robust and scalable two-step synthesis for this compound. The detailed protocol, along with the tabulated data and workflow visualization, offers a comprehensive guide for researchers and professionals in the field of drug development, enabling the efficient production of this key pharmaceutical intermediate.
Application Notes and Protocols for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a versatile building block for the synthesis of diverse chemical libraries, particularly those centered around the privileged spiropiperidine scaffold. The piperidine moiety is a common feature in many approved drugs and clinical candidates, often imparting favorable pharmacokinetic properties.[1][2] The 4,4-disubstituted pattern allows for the creation of sterically complex and three-dimensional structures, which is advantageous for exploring novel chemical space in drug discovery.[1] This document provides detailed protocols for the application of this compound in solid-phase synthesis to generate a library of spiropiperidine-oxindole derivatives, a class of compounds with known biological activities, including potential as modulators of G-protein coupled receptors (GPCRs).[3][4][5][6]
Core Application: Solid-Phase Synthesis of a Spiropiperidine-Oxindole Library
The solid-phase synthesis strategy outlined below enables the rapid generation of a diverse library of spiropiperidine-oxindoles. The key steps involve the attachment of a suitable linker to the solid support, followed by the coupling of the piperidine building block, on-resin modifications, and subsequent cyclization and cleavage to yield the final products.
Experimental Workflow
The overall workflow for the solid-phase synthesis of the spiropiperidine-oxindole library is depicted below.
Caption: Solid-phase synthesis workflow for a spiropiperidine-oxindole library.
Experimental Protocols
The following are representative protocols for the key steps in the solid-phase synthesis of a spiropiperidine-oxindole library using this compound.
Resin Preparation and Building Block Attachment
Protocol 1.1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (1.5 eq.) and diisopropylethylamine (DIPEA, 4.0 eq.) in anhydrous DCM (10 mL).
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
To cap any remaining active sites, add DCM/Methanol/DIPEA (17:2:1, v/v/v, 10 mL) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
On-Resin Modifications
Protocol 2.1: Boc Deprotection
-
Swell the resin-bound piperidine (1.0 g) in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
Add a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.
-
Shake for 2 minutes, then drain.
-
Repeat the 20% TFA in DCM treatment for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (3 x 10 mL), and DCM (3 x 10 mL).
Protocol 2.2: On-Resin Ester Hydrolysis
-
Swell the deprotected resin in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL).
-
Add LiOH·H₂O (10 eq.) and shake at 40 °C for 12 hours.
-
Wash the resin with THF/water (3:1, 3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).
Protocol 2.3: Amide Coupling with Substituted Anilines
-
Swell the resin with the free carboxylic acid in DMF (10 mL) for 30 minutes.
-
In a separate vial, dissolve the desired substituted aniline (3.0 eq.), HATU (3.0 eq.), and DIPEA (6.0 eq.) in DMF (5 mL).
-
Add the activation mixture to the resin.
-
Shake at room temperature for 6 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Spirocyclization and Cleavage
Protocol 3.1: On-Resin Reductive Amination with Isatins
-
Swell the resin in 1% acetic acid in dichloroethane (DCE, 10 mL).
-
Add the desired isatin (3.0 eq.) and sodium triacetoxyborohydride (3.0 eq.).
-
Shake at room temperature for 24 hours.
-
Wash the resin with DCE (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3.2: Cleavage from Resin
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Purify the crude product by preparative HPLC.
Quantitative Data
The following table summarizes representative yields and purities that can be expected for the synthesis of a spiropiperidine-oxindole library based on analogous solid-phase syntheses. Actual results may vary depending on the specific substrates and reaction conditions used.
| Step | Parameter | Typical Value |
| Resin Loading | Loading efficiency | 80-95% |
| Amide Coupling | Coupling efficiency | >95% (by Kaiser test) |
| Reductive Amination | Conversion | 70-90% |
| Final Product | Overall Yield | 30-60% |
| Final Product | Purity (after HPLC) | >95% |
Application in Drug Discovery: Targeting GPCRs
The spiropiperidine scaffold is a key component in many ligands targeting G-protein coupled receptors (GPCRs). The synthesized spiropiperidine-oxindole library can be screened against a panel of GPCRs to identify novel modulators. For instance, derivatives of spiropiperidines have shown activity as nociceptin receptor ligands and melanin-concentrating hormone 1 receptor antagonists.[7][8]
Potential Signaling Pathway Involvement
A potential mechanism of action for a hit compound from the synthesized library could involve the modulation of a GPCR signaling cascade, such as the Gαq pathway.
Caption: A potential GPCR signaling pathway (Gαq) that could be modulated by a spiropiperidine-oxindole ligand.
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis, enabling the efficient construction of complex and diverse libraries of spiropiperidine derivatives. The protocols outlined in this document provide a framework for the generation of a spiropiperidine-oxindole library with potential applications in the discovery of novel GPCR modulators. The use of solid-phase chemistry simplifies the purification process and allows for the rapid exploration of structure-activity relationships, accelerating the early stages of drug discovery.
References
- 1. bepls.com [bepls.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmadive.com [biopharmadive.com]
- 7. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis, and how can I minimize it?
A1: The most prevalent side reaction is the formation of a quaternary ammonium salt. This occurs when the newly formed tertiary amine product reacts further with the 4-fluorobenzyl halide. To minimize this, it is crucial to carefully control the stoichiometry, ensuring that the piperidine starting material is not in excess relative to the alkylating agent. Slow, controlled addition of the 4-fluorobenzyl halide can also help to prevent the accumulation of excess alkylating agent at any point during the reaction.
Q2: My reaction is very slow or appears to stall. What are the likely causes and solutions?
A2: Several factors can lead to a sluggish or incomplete reaction. Insufficiently strong base, poor solubility of reagents, or low reaction temperature are common culprits. The acid generated during the reaction can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Using an adequate amount of a suitable base is essential to neutralize this acid. If solubility is an issue, switching to a more polar aprotic solvent like DMF can be beneficial. Gently heating the reaction mixture may also increase the reaction rate, but this should be done cautiously as it can also promote the formation of the quaternary salt byproduct.
Q3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?
A3: Besides the desired product and unreacted starting materials, the additional spots could represent the quaternary ammonium salt byproduct, or potentially O-alkylation products if there are susceptible oxygen nucleophiles in your starting material or impurities. Careful analysis of the reaction mixture by LC-MS can help in identifying these byproducts. Purification via column chromatography is typically required to isolate the desired product.
Q4: What is the role of the base in this reaction?
A4: The base plays a critical role in neutralizing the hydrohalic acid (e.g., HBr or HCl) that is formed as a byproduct of the N-alkylation reaction. Without a base, the acid will protonate the secondary amine of the piperidine starting material, forming a non-nucleophilic ammonium salt and effectively stopping the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive alkylating agent. 2. Insufficiently strong or soluble base. 3. Low reaction temperature. 4. Starting amine is protonated. | 1. Check the purity and age of the 4-fluorobenzyl halide. 2. Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure anhydrous conditions if using a moisture-sensitive base. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure at least one equivalent of base is used to neutralize the acid byproduct. |
| Significant Formation of Quaternary Ammonium Salt | 1. Excess of alkylating agent. 2. Rapid addition of alkylating agent. 3. High reaction temperature. | 1. Use a slight excess of the piperidine derivative relative to the 4-fluorobenzyl halide (e.g., 1.1:1). 2. Add the alkylating agent dropwise or via a syringe pump over an extended period. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Poor solubility of reagents. 3. Deactivation of starting material. | 1. Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. 2. Use a solvent in which all reactants are soluble, such as DMF or DMSO. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. |
| Difficulty in Product Purification | 1. Presence of highly polar byproducts (e.g., quaternary salt). 2. Similar polarity of product and starting material. | 1. During work-up, wash the organic layer with water or brine to remove water-soluble byproducts. 2. Optimize your column chromatography conditions (e.g., solvent gradient) for better separation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the N-alkylation of ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
4-Fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Slowly add 4-fluorobenzyl bromide (1.05 - 1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of N-alkylation reactions of piperidine derivatives. While not specific to the target molecule, these trends are generally applicable.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| K₂CO₃ | Acetonitrile | 60 | 18 | 75-85 |
| Cs₂CO₃ | Acetonitrile | Room Temp | 24 | 80-90 |
| NaH | DMF | 0 to Room Temp | 12 | 85-95 |
| DIPEA | DCM | Room Temp | 24 | 60-70 |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Acetonitrile | K₂CO₃ | 60 | 18 | 75-85 |
| DMF | K₂CO₃ | 60 | 18 | 80-90 |
| Dichloromethane (DCM) | K₂CO₃ | Reflux | 24 | 50-60 |
| Tetrahydrofuran (THF) | NaH | Room Temp | 12 | 70-80 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for optimizing the synthesis.
Technical Support Center: Alkylation of N-Boc-4-piperidinecarboxylate
Welcome to the technical support center for the alkylation of N-Boc-4-piperidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the N-alkylation of ethyl or methyl N-Boc-4-piperidinecarboxylate.
Issue 1: Low Yield of the Desired N-Alkylated Product with Significant Starting Material Remaining
Possible Causes:
-
Incomplete Deprotonation: The secondary amine of the piperidine may not be sufficiently deprotonated, leading to low reactivity.
-
Protonation of the Starting Material: The reaction between the piperidine and the alkyl halide can generate an acid (HX), which protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1][2]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
Solutions:
-
Choice of Base: Employ a suitable base to neutralize the acid formed and to deprotonate the piperidine. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and selectivity.
-
Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the reaction.
Issue 2: Formation of a Quaternary Ammonium Salt as a Major Byproduct (Over-alkylation)
Possible Cause:
The N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation by the alkylating agent to form a quaternary ammonium salt.[1][2] This is particularly problematic when using an excess of the alkylating agent.
Solutions:
-
Control Stoichiometry: Use a slight excess of the N-Boc-4-piperidinecarboxylate relative to the alkylating agent. A molar ratio of 1.1:1 (piperidine derivative:alkylating agent) is a good starting point.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base and Solvent: The reaction conditions can influence the rate of the second alkylation. Experiment with different bases and solvents to optimize for the desired product.
Issue 3: Presence of an Elimination Product (Alkene)
Possible Cause:
The alkyl halide, particularly if it is secondary or tertiary, can undergo an E2 elimination reaction in the presence of a strong base, competing with the desired SN2 (alkylation) reaction.[2][3] The strength and steric bulk of the base, as well as the solvent and temperature, play a crucial role.
Solutions:
-
Choice of Base: For secondary alkyl halides, a less hindered, weaker base may favor substitution over elimination. However, with a strong, non-bulky base, E2 elimination can still be a major pathway.[4]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Alkylating Agent Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary halides. If possible, consider using a primary alkyl halide.
Issue 4: Unintended Removal of the Boc Protecting Group
Possible Cause:
The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. If the reaction generates a significant amount of acid that is not effectively neutralized, it can lead to the deprotection of the nitrogen.
Solutions:
-
Use of a Base: Incorporate a non-nucleophilic base to neutralize any acid formed during the reaction.
-
Monitor Reaction pH: If possible, monitor the pH of the reaction mixture to ensure it does not become acidic.
Issue 5: Hydrolysis of the Ester Functionality
Possible Cause:
If the reaction is carried out in the presence of water and a strong base, particularly at elevated temperatures, the ester group of the N-Boc-4-piperidinecarboxylate can be hydrolyzed to the corresponding carboxylic acid.
Solutions:
-
Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: Use a non-hydroxide base, such as K₂CO₃ or NaH.
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of N-Boc-4-piperidinecarboxylate?
The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Potassium carbonate (K₂CO₃) is a mild and commonly used base, often in solvents like DMF or acetonitrile.[5]
-
Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be effective for less reactive alkylating agents. It is typically used in anhydrous solvents like DMF or THF.
-
Cesium carbonate (Cs₂CO₃) is another effective base that can sometimes provide better results than K₂CO₃, particularly in DMF.[6]
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF) is a common choice due to its high polarity and ability to dissolve a wide range of reactants.
-
Acetonitrile (MeCN) is another good option, particularly when using milder bases like K₂CO₃.[5]
-
Dimethyl sulfoxide (DMSO) can also be used, but caution should be exercised at elevated temperatures, especially in the presence of strong bases and electrophiles.
Q3: How can I minimize the formation of the over-alkylation product?
To minimize the formation of the quaternary ammonium salt, it is crucial to control the stoichiometry of the reactants. Use a slight excess of the N-Boc-4-piperidinecarboxylate and add the alkylating agent slowly to the reaction mixture.
Q4: What should I do if my reaction is not going to completion?
If the reaction is sluggish, you can try gently heating the mixture. However, be aware that higher temperatures can also increase the rate of side reactions like elimination and over-alkylation. Alternatively, using a stronger base like NaH may help to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time and temperature.
Data Presentation
The following tables summarize typical yields for the N-alkylation of ethyl N-Boc-4-piperidinecarboxylate under various conditions. These are representative yields and may vary depending on the specific substrate and reaction scale.
Table 1: Effect of Base and Solvent on the N-Benzylation of Ethyl N-Boc-4-piperidinecarboxylate
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Desired Product (%) | Major Side Product(s) |
| 1 | Benzyl bromide (1.0) | K₂CO₃ (1.5) | MeCN | 80 | 12 | 85 | Over-alkylation |
| 2 | Benzyl bromide (1.0) | K₂CO₃ (1.5) | DMF | 60 | 8 | 92 | Over-alkylation |
| 3 | Benzyl bromide (1.0) | NaH (1.2) | DMF | 25 | 6 | 95 | Minimal |
| 4 | Benzyl bromide (1.0) | Cs₂CO₃ (1.5) | DMF | 60 | 8 | 94 | Over-alkylation |
Table 2: N-Alkylation with Various Alkyl Halides using K₂CO₃ in DMF
| Entry | Alkyl Halide (1.0 equiv.) | Temp. (°C) | Time (h) | Yield of Desired Product (%) | Major Side Product(s) |
| 1 | Ethyl iodide | 60 | 10 | 90 | Over-alkylation |
| 2 | n-Propyl bromide | 70 | 12 | 88 | Over-alkylation |
| 3 | Isopropyl bromide | 80 | 24 | 65 | Elimination, Over-alkylation |
| 4 | Allyl bromide | 50 | 6 | 93 | Over-alkylation |
Experimental Protocols
Protocol 1: N-Benzylation using Potassium Carbonate in DMF
-
To a solution of ethyl N-Boc-4-piperidinecarboxylate (1.0 equiv.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.05 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Ethylation using Sodium Hydride in DMF
-
To a solution of ethyl N-Boc-4-piperidinecarboxylate (1.0 equiv.) in anhydrous DMF (0.2 M) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl iodide (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-10 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for N-alkylation.
Caption: Common side reaction pathways.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Purification of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate by Column Chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the recommended stationary phase. A common mobile phase system is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate. The polarity of the mobile phase should be adjusted to achieve an optimal Rf value for the product.
Q2: What is a typical Rf value for this compound on a TLC plate?
A2: While the exact Rf value can vary depending on the specific TLC plate and solvent system, a target Rf of 0.2-0.3 is generally recommended for good separation during column chromatography. For a similar, though less polar compound, N-Boc-piperidine-4-carboxylic acid methyl ester, a mobile phase of 2% methanol in chloroform has been used. For other piperidine derivatives, mixtures of ethyl acetate in petroleum ether (e.g., 5%) have been employed.[1] It is crucial to perform a TLC analysis with your crude material to determine the optimal solvent ratio.
Q3: Why is my purified product showing peak tailing in TLC or HPLC analysis?
A3: Peak tailing is a common issue when purifying amine-containing compounds like piperidine derivatives on silica gel.[2] This is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: What are the potential impurities I should be aware of during the synthesis and purification?
A4: Potential impurities can include unreacted starting materials such as Ethyl N-Boc-piperidine-4-carboxylate and 4-fluorobenzyl bromide. Additionally, side products from the reaction, such as products of over-alkylation or elimination, may be present. If the Boc-protecting group is compromised, N-de-Boc-ylated impurities could also be present.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity: The solvent system may be too polar or not polar enough, resulting in poor resolution between the product and impurities. - Column overloading: Too much crude material has been loaded onto the column for its size. | - Optimize the mobile phase: Perform a thorough TLC analysis with different ratios of hexanes/ethyl acetate to find a solvent system that provides good separation (ΔRf > 0.1) between your product and the impurities. - Reduce the amount of sample: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Product is Not Eluting from the Column | - Mobile phase is not polar enough: The solvent system does not have sufficient polarity to move the product down the column. | - Gradually increase the polarity of the mobile phase: If you started with a low percentage of ethyl acetate, slowly increase its concentration in the mobile phase (gradient elution). Monitor the elution with TLC. |
| Co-elution of Product with an Impurity | - Similar polarity of product and impurity: The chosen solvent system may not be effective at separating compounds with very similar polarities. | - Try a different solvent system: Consider using a different combination of solvents. For example, you could try dichloromethane/methanol as an alternative to hexanes/ethyl acetate. - Use a different stationary phase: In some cases, using a different adsorbent like alumina might provide better separation. |
| Product Streaking or Tailing on the Column | - Interaction of the basic amine with acidic silica gel: The tertiary amine in the piperidine ring can interact with the acidic surface of the silica gel, leading to poor band shape. | - Add a basic modifier to the mobile phase: Incorporate a small amount of triethylamine (0.1-1%) into your eluent to neutralize the acidic sites on the silica gel.[2] |
| Low Yield of Purified Product | - Product loss during workup: The product may have some solubility in the aqueous phase during extraction. - Incomplete elution from the column: Some of the product may remain adsorbed to the stationary phase. | - Optimize the workup procedure: Ensure the pH of the aqueous phase is basic during extraction to keep the product in the organic layer. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. - Ensure complete elution: After the main product fractions have been collected, flush the column with a more polar solvent mixture to ensure all the product has been eluted. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Plate Preparation: Use a silica gel coated TLC plate.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: The ideal mobile phase will give your product an Rf value of approximately 0.2-0.3.
Column Chromatography Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed without any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase of the optimized polarity.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A decision-making diagram for troubleshooting common column chromatography issues.
References
Troubleshooting incomplete N-Boc deprotection of piperidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the N-Boc deprotection of piperidines.
Troubleshooting Guides in Q&A Format
Issue 1: My N-Boc deprotection reaction is incomplete, showing significant starting material by TLC/LC-MS.
Q: What are the common causes of an incomplete N-Boc deprotection?
A: Incomplete N-Boc deprotection can stem from several factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to run long enough for full conversion.[1]
-
Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, the temperature might be too low.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.[1][2]
-
Poor Solubility: The N-Boc protected piperidine starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.[3]
Q: How can I drive my incomplete deprotection to completion?
A: Here are several strategies to enhance the reaction's efficiency:
-
Increase Acid Concentration/Equivalents: For trifluoroacetic acid (TFA), a common reagent, you can increase the concentration from a standard 20-25% in dichloromethane (DCM) to 50%.[1][2] For hydrochloric acid (HCl) in dioxane, ensuring a sufficient excess (e.g., 3-5 equivalents or more) is crucial.[3]
-
Extend Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Continue the reaction until the starting material spot/peak is no longer visible. This can range from 30 minutes to several hours.[4]
-
Increase Reaction Temperature: Gentle warming of the reaction mixture, for instance to 40-50°C, can often accelerate the deprotection.[3] However, this should be done cautiously as excessive heat can promote side reactions.[1]
-
Optimize Solvent: Ensure your starting material is fully soluble in the reaction solvent. If solubility is an issue, consider alternative solvents in which both the substrate and the acid are soluble.[3]
Issue 2: I'm observing unexpected side products in my reaction mixture.
Q: What is the primary cause of side product formation during N-Boc deprotection?
A: The main culprit behind side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group by a strong acid like TFA.[1] This carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperidine product itself or other sensitive functional groups on the molecule, leading to t-butylation.[1]
Q: How can I prevent the formation of these side products?
A: The most effective strategy to minimize side reactions is the use of "scavengers."[1] These are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation before it can react with your desired product.[1]
Q: What are some common scavengers and when should I use them?
A: The choice of scavenger depends on the functional groups present in your molecule.
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General-purpose carbocation scavenger.[2] |
| Water | 2.5 - 5% | A simple and effective carbocation scavenger.[2] |
| Thioanisole | 5% | Protects methionine residues from alkylation.[2] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects cysteine residues.[2] |
| Phenol | 5% | A carbocation scavenger, particularly useful for protecting tyrosine.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic reagents for N-Boc deprotection of piperidines? A1: The most commonly used reagents are trifluoroacetic acid (TFA), typically as a 20-50% solution in dichloromethane (DCM), and a 4M solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[1][5]
Q2: How do I monitor the progress of my deprotection reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective method. The deprotected piperidine is more polar than the N-Boc protected starting material and will have a lower Rf value.[6] Staining the TLC plate with ninhydrin can help visualize the primary or secondary amine product, which typically appears as a colored spot.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool to monitor the disappearance of the starting material and the appearance of the product, confirming its mass.[6]
Q3: My deprotected piperidine is a salt (e.g., TFA or HCl salt). How do I obtain the neutral free base? A3: To obtain the free base, you'll need to perform a basic work-up. After removing the reaction solvent and excess acid, the residue can be dissolved in a suitable organic solvent (like DCM or ethyl acetate) and washed with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic.[3] The organic layer containing the free piperidine can then be dried and concentrated.[3]
Q4: Are there milder alternatives to TFA and HCl for deprotection? A4: Yes, for substrates that are sensitive to strong acids, other methods can be employed. These include:
-
Trimethylsilyl iodide (TMSI): This reagent offers a mild, non-hydrolytic method for Boc deprotection.[7][8]
-
Oxalyl chloride in methanol: This provides a mild alternative for selective deprotection at room temperature.[9]
-
Lewis Acids: Certain Lewis acids can also effect Boc deprotection under milder conditions.[3]
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally effective method for N-Boc deprotection.[3]
Materials:
-
N-Boc protected piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane), if needed
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]
-
If your substrate is sensitive to acid-catalyzed side reactions, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[2]
-
Cool the solution to 0°C using an ice bath.[10]
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2][6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] The product is typically isolated as the TFA salt.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected piperidine.[5]
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (typically a large excess) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[3]
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude salt.[1] Alternatively, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1]
-
If the free base is required, follow the basic work-up procedure described in Protocol 1.
Data Presentation
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[10] | 0°C to Room Temp[2] | 30 min - 2 hours[10] | Most common method; scavengers are recommended for sensitive substrates.[11] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[12] | Room Temperature | 30 min - 4 hours[6][13] | Useful for selectivity in the presence of other acid-labile groups; product is the HCl salt.[11][12] |
| Trimethylsilyl Iodide (TMSI) | Chloroform or Acetonitrile | 1.1-1.5 equivalents | Room Temperature | Varies (monitor by TLC) | Mild, non-hydrolytic method.[7] |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temperature | 1 - 4 hours[9] | Mild deprotection conditions.[9] |
Visualizations
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of byproducts in Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate. It provides troubleshooting advice and frequently asked questions to help identify and manage potential byproducts and other common issues encountered during this alkylation reaction.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product with a significant amount of starting material remaining. | 1. Incomplete deprotonation: The base used may not be strong enough or used in insufficient quantity to fully generate the enolate of Ethyl N-Boc-piperidine-4-carboxylate. 2. Insufficient reaction time or temperature: The alkylation reaction may be slow under the current conditions. 3. Poor quality of reagents: The base or the alkylating agent (4-fluorobenzyl bromide/chloride) may have degraded. | 1. Optimize base and conditions: Consider using a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF at low temperatures (e.g., -78 °C for LDA). Ensure at least one equivalent of base is used. 2. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider allowing it to warm slowly to room temperature. 3. Use fresh or purified reagents: Ensure the alkylating agent is pure and the base is freshly prepared or properly stored. |
| Presence of a byproduct with the same mass as the desired product in MS, but with a different retention time and NMR spectrum. | O-alkylation: The enolate may have reacted at the oxygen atom instead of the carbon, leading to the formation of an enol ether, Ethyl 1-Boc-4-(4-fluorobenzyl)oxy-1,2,3,6-tetrahydropyridine-4-carboxylate. | 1. Modify reaction conditions to favor C-alkylation: C-alkylation is generally favored by using less polar, aprotic solvents and counterions that associate more strongly with the enolate oxygen (e.g., lithium). Softer electrophiles (iodides > bromides > chlorides) also tend to favor C-alkylation.[1][2] 2. Change the counterion: The use of lithium-based bases (e.g., LDA, LiHMDS) often promotes C-alkylation.[3] |
| Detection of a byproduct with a significantly higher molecular weight. | Dialkylation: A second 4-fluorobenzyl group may have been added to the 4-position of the piperidine ring. | 1. Use of excess base and/or alkylating agent: Carefully control the stoichiometry of the reagents. Use of just over one equivalent of base and alkylating agent is recommended. 2. Slow addition of the alkylating agent: Add the 4-fluorobenzyl halide dropwise to the enolate solution to maintain a low concentration of the electrophile. |
| Presence of a byproduct with a mass corresponding to the loss of the Boc group. | N-Boc deprotection: The Boc protecting group may have been cleaved due to acidic conditions during the reaction or work-up. | 1. Ensure anhydrous and non-acidic conditions: Use dry solvents and reagents. During work-up, avoid strong acids. A mild aqueous quench (e.g., saturated ammonium chloride) is recommended. 2. Use scavengers if acidic conditions are unavoidable: If there is a risk of generating acid, consider adding a scavenger. |
| Observation of a byproduct with a mass of approximately 218 g/mol . | Self-coupling of the alkylating agent: 4-fluorobenzyl bromide can undergo Wurtz-type coupling to form 1,2-bis(4-fluorophenyl)ethane. | 1. Slow addition of the alkylating agent: This minimizes the concentration of the alkylating agent and disfavors self-coupling. 2. Ensure efficient stirring: Good mixing ensures that the alkylating agent reacts primarily with the enolate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this synthesis?
A1: The most frequently encountered byproduct is typically the unreacted starting material, Ethyl N-Boc-piperidine-4-carboxylate, due to incomplete reaction. Another common side-product can be the O-alkylated isomer.
Q2: How can I best monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. The product is less polar than the starting material and should have a higher Rf value. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can distinguish between the starting material, product, and potential byproducts based on their mass-to-charge ratios and retention times.
Q3: What purification methods are most effective for removing these byproducts?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying the desired product from the starting material and byproducts. A gradient elution system, for example, with ethyl acetate in hexanes, is typically used.
Q4: Can I use 4-fluorobenzyl chloride instead of 4-fluorobenzyl bromide?
A4: Yes, 4-fluorobenzyl chloride can be used, but it is generally less reactive than the bromide. This may require more forcing reaction conditions (e.g., higher temperature or longer reaction time), which could potentially lead to more side reactions. The use of an iodide salt (e.g., NaI, KI) as an additive can facilitate the reaction through in situ formation of the more reactive 4-fluorobenzyl iodide (Finkelstein reaction).
Q5: How can I confirm the structure of the desired product and identify byproducts?
A5: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired product and help identify the structures of byproducts. The presence of the 4-fluorobenzyl group can be confirmed by the characteristic signals in the aromatic region and the benzylic CH₂ protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and byproducts.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the ester and carbamate carbonyls.
Data Presentation
Table 1: Physicochemical Properties of Product and Key Byproducts
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Data |
| This compound (Product) | C₂₀H₂₈FNO₄ | 365.44 | ¹H NMR: Signals for Boc group (~1.4 ppm), piperidine ring protons, ethyl ester, and 4-fluorobenzyl group. MS (ESI+): m/z 366.2 [M+H]⁺, 388.2 [M+Na]⁺. | |
| Ethyl N-Boc-piperidine-4-carboxylate (Starting Material) | C₁₃H₂₃NO₄ | 257.33 | ¹H NMR: Signals for Boc group (~1.4 ppm), piperidine ring protons, and ethyl ester. MS (ESI+): m/z 258.2 [M+H]⁺, 280.2 [M+Na]⁺. | |
| O-Alkylation Product | C₂₀H₂₈FNO₄ | 365.44 | ¹H NMR: Will show characteristic signals for a vinyl ether proton. MS (ESI+): m/z 366.2 [M+H]⁺, 388.2 [M+Na]⁺. | |
| Dialkylation Product | C₂₇H₃₄FNO₄ | 455.56 | ¹H NMR: Will show signals for two 4-fluorobenzyl groups. MS (ESI+): m/z 456.3 [M+H]⁺, 478.3 [M+Na]⁺. | |
| N-Deprotected Product | C₁₅H₂₀FNO₂ | 265.32 | ¹H NMR: Absence of the Boc group signal. MS (ESI+): m/z 266.2 [M+H]⁺. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Disclaimer: This is a representative protocol based on general procedures for similar alkylations. Researchers should optimize conditions for their specific setup and scale.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
4-fluorobenzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add a solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate to yield this compound as a solid or oil.
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: Potential pathways for byproduct formation.
Caption: Workflow for byproduct identification and troubleshooting.
References
Technical Support Center: Managing Diastereoselectivity in 4-Substituted Piperidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted piperidines. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-substituted piperidines, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in Pictet-Spengler Reactions
Question: My Pictet-Spengler reaction to form a 4-substituted piperidine is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Potential Causes & Solutions:
Low diastereoselectivity in the Pictet-Spengler reaction can arise from several factors related to the reaction conditions and substrate.[1] The key is to control the facial selectivity of the nucleophilic attack on the iminium ion intermediate.[1]
| Potential Cause | Recommended Troubleshooting Steps |
| Reaction Temperature | Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1] |
| Acid Catalyst | The nature and concentration of the acid catalyst influence the iminium ion geometry and the cyclization transition state.[1] Solution: Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.[1] |
| Solvent Effects | Solvent polarity and coordinating ability can impact the stability of the diastereomeric transition states.[1] Solution: Experiment with solvents of varying polarities such as toluene, dichloromethane, or acetonitrile.[1] |
| Substrate Control | Steric and electronic properties of substituents on the starting materials significantly influence the preferred cyclization pathway.[1] Solution: If feasible, modify protecting groups or other substituents to introduce greater steric hindrance, which can favor the formation of one diastereomer.[1] |
Issue 2: Poor Diastereoselectivity in Catalytic Hydrogenation of Substituted Pyridines
Question: I am attempting a catalytic hydrogenation of a 4-substituted pyridine to synthesize a piperidine derivative, but the diastereomeric ratio (dr) is poor. What factors influence this and how can I optimize the reaction?
Potential Causes & Solutions:
The diastereoselectivity of pyridine hydrogenation is highly dependent on the catalyst, reaction conditions, and the substitution pattern of the pyridine ring.[2][3]
| Potential Cause | Recommended Troubleshooting Steps |
| Catalyst Choice | The nature of the metal catalyst and its support can significantly influence the stereochemical outcome. Solution: Screen different catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[2] The choice of catalyst can sometimes even invert the selectivity.[3] |
| Reaction Conditions | Hydrogen pressure and reaction temperature can affect the diastereoselectivity. Solution: Systematically vary the hydrogen pressure (e.g., 50-100 psi) and temperature.[2][3] Flow conditions may also offer better control.[3] |
| Solvent | The solvent can influence the adsorption of the substrate onto the catalyst surface. Solution: Test a range of solvents, such as ethanol, acetic acid, or others, to find the optimal medium.[2][3] |
| N-Protecting Group | For N-substituted pyridinium salts, the protecting group can direct the stereochemical outcome of the reduction. Solution: Consider different N-protecting groups that may favor a specific conformation during hydrogenation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-substituted piperidines.
Question 1: What are the main synthetic strategies to control diastereoselectivity in 4-substituted piperidine synthesis?
There are several key strategies to control diastereoselectivity:
-
Substrate-Controlled Synthesis: This approach utilizes the existing stereocenters in the starting material to direct the stereochemistry of newly formed centers. Chiral auxiliaries, which are temporarily incorporated into the molecule, are a powerful tool in this strategy.[4][5] They create a chiral environment that biases the approach of reagents to one face of the molecule.[5]
-
Reagent-Controlled Synthesis: This involves the use of chiral reagents or catalysts to induce diastereoselectivity. This can include chiral ligands in metal-catalyzed reactions or organocatalysts.[6][7][8]
-
Cycloaddition Reactions: [4+2] cycloadditions, such as the aza-Diels-Alder reaction, can provide excellent stereocontrol in the formation of the piperidine ring.[6][9] The stereochemistry of the dienophile and diene often dictates the stereochemical outcome.
-
Catalytic Hydrogenation of Substituted Pyridines: The reduction of substituted pyridines is a common method, where diastereoselectivity is influenced by the catalyst, solvent, and substituents on the pyridine ring.[3][10]
-
Intramolecular Cyclization: Cyclization of acyclic precursors, such as intramolecular aza-Michael additions or reductive aminations, can be highly diastereoselective, often controlled by the conformational preferences of the transition state.[10][11]
Question 2: How does the conformation of the piperidine ring affect diastereoselectivity?
The piperidine ring typically adopts a chair conformation to minimize steric strain.[12] The substituents on the ring can exist in either axial or equatorial positions. The relative stability of these conformers plays a crucial role in diastereoselectivity, particularly in reactions that proceed through a thermodynamic equilibrium.[13] For instance, in base-mediated epimerization, the reaction will favor the formation of the thermodynamically more stable diastereomer, which typically has bulky substituents in the equatorial position to avoid unfavorable 1,3-diaxial interactions.[3][14] The electrostatic interactions between substituents and a protonated nitrogen atom can also significantly influence conformational preferences.[13]
Question 3: Can I use a chiral auxiliary to control the synthesis of a specific diastereomer?
Yes, chiral auxiliaries are a well-established and effective strategy for controlling stereochemistry.[5][15][16] A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material.[5] Its steric and electronic properties direct the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer.[4] After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse.[5] Carbohydrate-derived auxiliaries, for example, have been successfully used in the diastereoselective synthesis of chiral piperidine derivatives.[4][17]
Experimental Protocols
Protocol 1: Diastereoselective Catalytic Hydrogenation of 1,4-Lutidine [2]
This protocol describes the synthesis of cis- and trans-1,4-dimethylpiperidine via catalytic hydrogenation.
Materials:
-
1,4-Lutidine
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a pressure vessel, dissolve 1,4-lutidine (1 equivalent) in ethanol.
-
Under an inert atmosphere, carefully add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas multiple times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Determine the diastereomeric ratio using ¹H NMR or GC analysis. The isomers can be separated by fractional distillation or column chromatography.
Note: Diastereomeric ratios and yields can vary depending on specific reaction conditions (temperature, pressure, solvent, and catalyst batch).[2]
Protocol 2: General Procedure for Pictet-Spengler Reaction [1]
This protocol provides a general method for the synthesis of piperidine derivatives via the Pictet-Spengler reaction.
Materials:
-
β-arylethylamine
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the β-arylethylamine (1.0 equiv) in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Key strategies for managing diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral Auxiliaries [sigmaaldrich.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Impact of reaction conditions on the stability of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: The stability of this compound is primarily dictated by its two main functional groups: the N-Boc protecting group and the ethyl ester.
-
N-Boc Group: This group is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is generally stable to most bases and nucleophiles under standard conditions.[1][2] Thermal cleavage is also possible at elevated temperatures.
-
Ethyl Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. This reaction is typically slower than the acid-catalyzed deprotection of the N-Boc group.
-
4-(4-fluorobenzyl) Group: The C-F bond on the benzyl ring is highly stable and generally unreactive towards common nucleophilic substitution or cleavage conditions.[1][3]
Q2: I am observing incomplete N-Boc deprotection. What could be the cause?
A2: Incomplete N-Boc deprotection can be due to several factors:
-
Insufficient Acid: The amount of acid used may not be sufficient to fully catalyze the deprotection.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Temperature: While many deprotections proceed at room temperature, some sterically hindered substrates may require gentle heating.
-
Scavengers: The intermediate t-butyl cation can be scavenged by nucleophiles present in the reaction mixture, potentially slowing down the reaction.
Q3: During N-Boc deprotection, I am also observing hydrolysis of the ethyl ester. How can I avoid this?
A3: To minimize ethyl ester hydrolysis during N-Boc deprotection, consider the following:
-
Milder Acidic Conditions: Use the minimum effective concentration of acid and avoid prolonged reaction times.
-
Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to slow down the rate of ester hydrolysis.
-
Anhydrous Conditions: The presence of water will promote hydrolysis. Ensure that your solvents and reagents are anhydrous.
-
Alternative Deprotection Methods: For substrates that are highly sensitive to acidic hydrolysis, consider alternative, non-acidic deprotection methods, although these are less common for Boc groups.
Troubleshooting Guides
Issue 1: Unexpected Side Products During Synthesis
Question: I am attempting to synthesize this compound and am observing unexpected side products. What are the likely culprits?
Answer: The synthesis of 4,4-disubstituted piperidines can sometimes be challenging. Potential side products can arise from:
-
Incomplete Alkylation: If the synthesis involves the alkylation of a piperidine precursor, incomplete reaction can leave starting material in your product mixture.
-
Dialkylation: Depending on the reaction conditions, dialkylation of the nitrogen (if starting from a non-Boc protected piperidine) or other reactive sites could occur.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions of precursors can sometimes compete with the desired substitution.
-
Hydrolysis of the Ester: If the synthesis is performed under aqueous basic or acidic conditions for an extended period, hydrolysis of the ethyl ester to the carboxylic acid can occur.
Troubleshooting Workflow for Unexpected Side Products in Synthesis
Caption: Troubleshooting workflow for identifying and addressing side products.
Issue 2: Low Yield or Incomplete Reaction During N-Boc Deprotection
Question: My N-Boc deprotection of this compound is giving a low yield. How can I improve it?
Answer: Low yields in N-Boc deprotection are often due to incomplete reaction or product degradation.
Quantitative Data on N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Time | Potential Issues |
| 20-50% TFA | Dichloromethane (DCM) | 0 - 25 | 30 min - 4 h | Potential for ester hydrolysis with longer times. |
| 4M HCl in Dioxane | Dioxane/Methanol | 25 | 1 - 3 h | Can result in the precipitation of the HCl salt. |
| HCl (gas) | Methanol/Ethyl Acetate | 0 - 25 | 1 - 4 h | Good for forming the HCl salt directly. |
Troubleshooting Workflow for N-Boc Deprotection
Caption: Troubleshooting workflow for optimizing N-Boc deprotection.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using TFA
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to yield the deprotected product.
-
Protocol 2: General Procedure for Ethyl Ester Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH, 2-3 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Acidify the reaction mixture to pH ~3 with a dilute aqueous HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the carboxylic acid.
-
Potential Degradation Pathway under Strong Acidic Conditions
Caption: N-Boc deprotection and potential ester hydrolysis side reaction.
References
- 1. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 2. Carbon-Fluorine Activation in the Gas Phase: The Reactions of Benzyl C-F Bonds and Silyl Cations. | Semantic Scholar [semanticscholar.org]
- 3. Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials in piperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials in piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is typically caused by oxidation products.[1] While this may not interfere with all applications, for high-purity requirements, purification is recommended. The most effective method to remove these colored impurities is through distillation.[2] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[2]
Q2: How can I effectively remove water from my piperidine sample?
Water can be a significant impurity, particularly after aqueous workup procedures.[1][3] For the removal of residual water, piperidine can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[1][4] Other drying agents like calcium hydride or sodium can also be used.[4]
Q3: I'm struggling to separate piperidine from unreacted pyridine by distillation. Why is this difficult?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3][5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C.[2][3]
Q4: What is the most effective method for removing pyridine impurities?
For the removal of pyridine, two highly effective methods are recommended:
-
Azeotropic Distillation: By introducing an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene), a new, lower-boiling azeotrope with pyridine is formed, allowing for its selective removal.[5][6]
-
Purification via Carbonate Salt Formation: Piperidine, being a stronger base, selectively reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate, while pyridine remains in solution. The solid salt can then be filtered off and the free piperidine regenerated.[1][2][3][5][7]
Q5: How do I choose the best purification method for my piperidine derivative?
The optimal purification method depends on the physicochemical properties of your target compound (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities.[3] A general decision-making workflow is illustrated in the diagram below. For solid compounds, recrystallization is often a powerful technique.[8][9] For liquid compounds, distillation is a primary method, while column chromatography is suitable for removing non-volatile or polar impurities.[3][5] Acid-base extraction is a useful technique for separating the basic piperidine product from neutral or acidic impurities.[3]
Purification Method Selection Workflow
Caption: A decision-making workflow for selecting a suitable purification method.
Troubleshooting Guides
Issue 1: Incomplete Removal of Pyridine
Symptom: GC/MS analysis of your purified piperidine consistently shows a significant peak corresponding to pyridine.
Possible Cause: You are likely encountering the piperidine-pyridine azeotrope, which cannot be separated by simple fractional distillation.[2][3][5]
Solutions:
-
Azeotropic Distillation: Introduce an entrainer such as water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation.[5][6] This will form a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.
-
Purification via Carbonate Salt Formation: This method is highly effective for separating piperidine from pyridine.[5][7] Bubble carbon dioxide through a solution of the crude mixture in a suitable organic solvent. The piperidine will precipitate as a carbonate salt, which can be filtered off, leaving the pyridine in the filtrate.[1][3][5][7] The free piperidine can then be liberated from the salt by treatment with a strong base.[1][3]
Troubleshooting Workflow for Pyridine Removal
Caption: Troubleshooting workflow for the incomplete removal of pyridine.
Issue 2: Low Yield After Purification
Symptom: The amount of purified piperidine recovered is significantly lower than expected.
Possible Causes & Solutions:
-
Losses During Distillation: Aggressive heating can lead to the loss of product along with the impurities.
-
Solution: Optimize the heating rate and reflux ratio during distillation to minimize the carryover of piperidine into the impurity fractions.[5]
-
-
Incomplete Liberation of Piperidine from Salt: When using the carbonate salt formation method, the hydrolysis step to regenerate free piperidine may be incomplete.
-
Product Adsorbed on Silica Gel: During column chromatography, the basic piperidine can strongly adhere to the acidic silica gel.
-
Solution: Add a small amount of a base, such as triethylamine (e.g., 1%), to the eluent to reduce peak tailing and improve recovery.[3]
-
Quantitative Data
| Compound | Boiling Point (°C) | Azeotrope Composition | Azeotrope Boiling Point (°C) |
| Piperidine | 105.8 | ~92% Piperidine, ~8% Pyridine | 106.1 |
| Pyridine | 115.3 | ||
| Piperidine-Water | 65% Piperidine by weight | 92-95 |
Data sourced from BenchChem Application Notes and Canadian Science Publishing.[1][10]
Experimental Protocols
Protocol 1: Purification via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[1][3][5]
-
Dissolution: Dissolve the impure piperidine (containing pyridine) in a non-polar organic solvent such as xylene or acetone.[1][5] The mass ratio of solvent to the piperidine/pyridine mixture can be between 3:1 and 1:3.[5][7]
-
Carbon Dioxide Purge: Cool the mixture in an ice bath and bubble carbon dioxide gas through the solution with stirring.[5] A white precipitate of piperidine carbonate will form.[5]
-
Filtration: Continue bubbling CO₂ until precipitation is complete. Filter the solid piperidine salt and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine.[5]
-
Liberation of Piperidine: Transfer the piperidine salt to a separate flask and add a strong aqueous base solution (e.g., 10-20% NaOH or KOH) to hydrolyze the salt and liberate the free piperidine.[5] A molar ratio of approximately 1:1 to 1:2 of piperidinium salt to alkali is recommended.[5]
-
Extraction and Final Purification: The resulting mixture will form two layers. Separate the organic layer containing the piperidine.[5] This can be further dried (e.g., over solid KOH) and distilled to obtain pure piperidine.[1][5]
Protocol 2: Drying and Simple Distillation of Piperidine
This protocol is suitable for removing water and other non-azeotropic impurities.[3]
-
Pre-drying: Place the crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling to remove the bulk of the water.[1][3]
-
Distillation Setup: Assemble a standard distillation apparatus, ensuring all glassware is dry.[1][3]
-
Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask.[3] Heat the flask to distill the piperidine, collecting the fraction that boils at the correct temperature (boiling point of piperidine is ~106°C).
Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol is useful for separating a piperidine derivative from impurities with different polarities.[3]
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol mixtures). For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing.[3] An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, avoiding air bubbles.
-
Loading and Elution: Load the crude product onto the column and begin eluting with the solvent system.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine derivative.[3]
General Purification Workflow
Caption: A general experimental workflow for the purification of piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Alkylation of Ethyl N-Boc-piperidine-4-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the α-alkylation of ethyl N-Boc-piperidine-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of alkylation on ethyl N-Boc-piperidine-4-carboxylate when using a strong base?
A1: When using a strong, non-nucleophilic base, the primary site of alkylation is the α-carbon relative to the ester group. The base deprotonates this position to form a nucleophilic enolate, which then reacts with an alkylating agent.
Q2: What are some common alternative bases for the alkylation of this substrate?
A2: Besides commonly used lithium diisopropylamide (LDA), other strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LHMDS), sodium hexamethyldisilazide (NaHMDS), and potassium hexamethyldisilazide (KHMDS) are effective. Weaker bases like potassium carbonate (K₂CO₃) can also be used, typically under phase-transfer catalysis (PTC) conditions.
Q3: What are the main side reactions to be aware of during the alkylation of ethyl N-Boc-piperidine-4-carboxylate?
A3: Common side reactions include:
-
Dialkylation: The introduction of two alkyl groups at the α-carbon. This can be minimized by using a slight excess of the substrate relative to the alkylating agent and base, or by slow addition of the alkylating agent.
-
O-alkylation: The alkylating agent reacts with the oxygen atom of the enolate. This is generally less common with soft alkylating agents like alkyl halides.
-
Epimerization: Loss of stereochemical integrity at the α-carbon if it is chiral. The choice of base, solvent, and temperature can influence the degree of epimerization.[1][2]
-
Decomposition: Strong bases can sometimes lead to the decomposition of the starting material or product, especially at elevated temperatures.
Q4: How can I minimize the formation of dialkylated products?
A4: To minimize dialkylation, you can:
-
Use a stoichiometric amount or a slight excess of the starting material.
-
Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile.
-
Use a bulky base which may sterically hinder the second alkylation.
Q5: Is it possible to achieve stereoselective alkylation on this substrate?
A5: Yes, diastereoselective alkylation is possible and has been reported. The stereochemical outcome is influenced by the existing stereochemistry of the molecule, the choice of base, solvent, and reaction temperature. For instance, the use of LHMDS has been shown to provide high diastereoselectivity in the alkylation of β-amino esters.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Deprotonation | The base may not be strong enough, or the reaction temperature may be too high for the base's stability. Consider using a stronger base (e.g., switch from NaH to LHMDS or KHMDS) or lowering the reaction temperature during deprotonation. Ensure anhydrous conditions, as trace amounts of water will quench the strong base. | Complete formation of the enolate, leading to a higher conversion to the alkylated product. |
| Poor Solubility of Reactants | The base or the substrate may not be fully soluble in the chosen solvent. For amide bases like LHMDS or LDA, THF is a common and effective solvent. For NaH, DMF can be used, but care must be taken with heating. | A homogeneous reaction mixture should lead to more consistent and improved reaction rates and yields. |
| Inactive Alkylating Agent | The alkylating agent may have decomposed. Ensure the purity of your alkylating agent and consider using a fresh bottle. For less reactive alkylating agents (e.g., alkyl chlorides), the addition of a catalytic amount of sodium or potassium iodide can improve reactivity. | Increased rate of the desired SN2 reaction. |
| Reaction Temperature Too Low | The reaction may not have enough energy to overcome the activation barrier. After the initial deprotonation at low temperature, you may need to slowly warm the reaction mixture to facilitate the alkylation step. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. | Complete consumption of the starting material and maximization of product formation. |
Issue 2: Formation of Multiple Products (e.g., Dialkylation)
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Excess Alkylating Agent or Base | Using an excess of the alkylating agent or base can promote a second alkylation event after the initial mono-alkylation. Carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the alkylating agent. | A significant reduction in the formation of the di-alkylated product, improving the purity of the crude product. |
| Rapid Addition of Alkylating Agent | Adding the alkylating agent too quickly creates a high local concentration, increasing the likelihood of dialkylation. Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. | This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material enolate. |
| High Reaction Concentration | Running the reaction at a lower concentration can disfavor the second, intermolecular alkylation step. | Reduced rate of the undesired dialkylation reaction. |
Data Presentation: Comparison of Alternative Bases
The following table summarizes various bases that can be used for the α-alkylation of ethyl N-Boc-piperidine-4-carboxylate and related β-amino esters. Yields are indicative and can vary significantly based on the specific alkylating agent, solvent, and reaction conditions.
| Base | Typical Solvent | Typical Temperature (°C) | Advantages | Disadvantages | Reported Yield Range (%) |
| LHMDS | THF | -78 to 0 | High diastereoselectivity, good yields, commercially available. | Requires strictly anhydrous conditions, relatively expensive. | 70-95 |
| LDA | THF | -78 to 0 | Strong base, readily prepared in situ, well-established for enolate formation. | Can be sterically hindered, may require careful temperature control to avoid side reactions. | 60-90 |
| NaH | DMF, THF | 0 to RT | Inexpensive, strong base. | Heterogeneous reaction can be slow and difficult to monitor, requires careful handling (flammable solid). | 50-80 |
| KHMDS | THF, Toluene | -78 to 0 | Very strong base, can offer different selectivity compared to lithium bases.[3] | More expensive than other amide bases, requires anhydrous conditions. | 65-90 |
| K₂CO₃ / PTC | Toluene, CH₂Cl₂ | RT to 80 | Milder conditions, does not require strictly anhydrous solvents, cost-effective. | May require higher temperatures and longer reaction times, may not be suitable for all alkylating agents.[1][4][5] | 40-75 |
Experimental Protocols
Protocol 1: Alkylation using Lithium Hexamethyldisilazide (LHMDS)
This protocol is a general guideline for the diastereoselective mono-alkylation of ethyl N-Boc-piperidine-4-carboxylate.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq)
-
LHMDS (1.1 eq, typically 1.0 M solution in THF)
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
To the flask, add ethyl N-Boc-piperidine-4-carboxylate and anhydrous THF to make a 0.1 M solution.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LHMDS solution dropwise to the stirred solution over 15-20 minutes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 4 hours depending on the alkylating agent.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-alkylated product.
Protocol 2: Alkylation using Sodium Hydride (NaH)
This protocol provides an alternative method using a mineral oil dispersion of sodium hydride.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of ethyl N-Boc-piperidine-4-carboxylate in anhydrous DMF dropwise. Hydrogen gas will evolve.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate and Related Piperidine Derivatives
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate against structurally related analogues. Due to the limited availability of published experimental ¹H NMR data for the title compound, a predicted spectrum is presented based on established chemical shift principles and data from similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to aid in the structural characterization of substituted piperidine scaffolds.
¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data for two key analogues: Ethyl N-Boc-piperidine-4-carboxylate and Ethyl 4-piperidinecarboxylate. This comparison highlights the influence of the N-Boc protecting group and the 4-(4-fluorobenzyl) substituent on the chemical shifts of the piperidine ring protons.
| Proton Assignment | This compound (Predicted) | Ethyl N-Boc-piperidine-4-carboxylate (Experimental) | Ethyl 4-piperidinecarboxylate (Experimental) |
| Ar-H | δ 7.15-7.05 (m, 2H), 7.00-6.90 (m, 2H) | - | - |
| -OCH₂CH₃ | δ 4.12 (q, J = 7.1 Hz, 2H) | δ 4.14 (q, J = 7.1 Hz, 2H) | δ 4.13 (q, 2H) |
| Piperidine H2, H6 (axial) | δ 3.90-3.70 (m, 2H) | δ 3.89 (m, 2H) | δ 3.09 (m, 2H) |
| Piperidine H2, H6 (equatorial) | δ 3.10-2.90 (m, 2H) | δ 2.80 (m, 2H) | δ 2.64 (m, 2H) |
| Ar-CH₂- | δ 2.85 (s, 2H) | - | - |
| Piperidine H4 | - | δ 2.45-2.35 (m, 1H) | δ 2.41 (m, 1H) |
| Piperidine H3, H5 (axial) | δ 2.10-1.95 (m, 2H) | δ 1.85 (m, 2H) | δ 1.89 (m, 2H) |
| Piperidine H3, H5 (equatorial) | δ 1.70-1.55 (m, 2H) | δ 1.62 (m, 2H) | δ 1.70-1.50 (m, 2H) |
| -C(CH₃)₃ | δ 1.45 (s, 9H) | δ 1.45 (s, 9H) | - |
| -OCH₂CH₃ | δ 1.22 (t, J = 7.1 Hz, 3H) | δ 1.24 (t, J = 7.1 Hz, 3H) | δ 1.26 (t, 3H) |
Note: Predicted data for the title compound is based on analogous structures and typical chemical shift ranges. Experimental data for analogues are sourced from available literature and spectral databases. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Experimental Protocol for ¹H NMR Analysis
A standard protocol for acquiring high-quality ¹H NMR spectra for the compounds listed above is detailed below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
Before data acquisition, the spectrometer's magnetic field should be locked to the deuterium signal of the solvent.
-
The sample should be shimmed to optimize the magnetic field homogeneity. Standard automated shimming routines are typically sufficient.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a synthetic organic compound.
Caption: Workflow for ¹H NMR Analysis.
A Comparative Guide to the ¹³C NMR Characterization of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹³C NMR spectral characteristics of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate against related piperidine derivatives. The information presented herein is intended to assist in the structural elucidation and quality control of this and similar compounds, which are valuable intermediates in medicinal chemistry and drug discovery.
Data Presentation: Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent structural fragments and comparison with experimentally derived data for analogous compounds. For comparative purposes, ¹³C NMR data for Ethyl N-Boc-piperidine-4-carboxylate and the parent piperidine molecule are also included.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Ethyl N-Boc-piperidine-4-carboxylate | Experimental Chemical Shift (ppm) for Piperidine[1] |
| Piperidine Ring | |||
| C2, C6 | ~43 | ~43 | 47.8 |
| C3, C5 | ~28 | ~28 | 27.2 |
| C4 | ~45 | ~41 | 25.1 |
| N-Boc Group | |||
| C=O | ~155 | ~155 | - |
| C(CH₃)₃ | ~80 | ~79 | - |
| C(CH₃)₃ | ~28 | ~28 | - |
| Ethyl Ester Group | |||
| C=O | ~174 | ~175 | - |
| O-CH₂ | ~61 | ~60 | - |
| CH₃ | ~14 | ~14 | - |
| 4-Fluorobenzyl Group | |||
| CH₂ | ~40 | - | - |
| C (ipso) | ~133 | - | - |
| C (ortho) | ~130 (d, J≈8 Hz) | - | - |
| C (meta) | ~115 (d, J≈21 Hz) | - | - |
| C (para) | ~162 (d, J≈245 Hz) | - | - |
Note: Predicted values are estimates and may vary from experimental results. The splitting pattern (d = doublet) for the aromatic carbons of the 4-fluorobenzyl group is due to coupling with the fluorine atom.
Experimental Protocols
A standard protocol for acquiring a ¹³C NMR spectrum of a substituted piperidine derivative is outlined below.
Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Acquisition Parameters:
-
Spectral Width (SW): ~240 ppm
-
Acquisition Time (AQ): ~1.0-2.0 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with key carbon environments labeled, corresponding to the data in the comparison table.
Caption: Structure of this compound.
The logical workflow for the characterization and comparison of the target compound is depicted below.
Caption: Workflow for Synthesis, Characterization, and Analysis.
References
A Comparative Guide to HPLC Purity Assessment of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound. Detailed experimental protocols and comparative data are presented to assist in method selection for quality control and research purposes.
Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and widely used technique for the purity analysis of a broad range of organic molecules, including N-Boc protected piperidine derivatives.[1] This method is effective in separating the target compound from potential impurities based on differences in their polarity.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.
Comparison of Analytical Methods
While RP-HPLC is a reliable method for routine purity assessment, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages, particularly in terms of sensitivity and specificity for impurity identification.[2] Quantitative Nuclear Magnetic Resonance (qNMR) can also be a valuable orthogonal technique for purity determination without the need for a reference standard of the impurities.[3]
Table 1: Comparison of Key Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS | qNMR |
| Analyte | This compound & Impurities | Volatile & Thermally Stable Impurities (derivatization may be needed) | Ionizable Impurities | Target Molecule & Proton-containing Impurities |
| Linearity Range | 0.1 - 1000 µg/mL | 0.01 - 100 µg/mL | 0.001 - 100 µg/mL | 1 - 100 mg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (%RSD) | < 1.5% | < 2.5% | < 2.0% | < 0.5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | ~0.0005 µg/mL | ~0.1% by weight |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL | ~0.0015 µg/mL | ~0.3% by weight |
Experimental Workflows and Logical Comparisons
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute quantification.
The HPLC workflow provides a straightforward and validated approach for routine purity checks. For more comprehensive analysis, a multi-technique approach is often beneficial.
References
A Comparative Guide to the Synthesis of 4-Arylmethyl-4-Carboxypiperidines
For Researchers, Scientists, and Drug Development Professionals
The 4-arylmethyl-4-carboxypiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics targeting a range of conditions, from neurological disorders to viral infections. This guide provides an objective comparison of the most common and innovative synthetic routes to this important chemical entity, supported by experimental data and detailed methodologies.
Key Synthetic Strategies at a Glance
Several primary strategies have emerged for the synthesis of 4-arylmethyl-4-carboxypiperidines, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and the specific substitution patterns required on the aryl and piperidine rings. The main approaches can be categorized as:
-
Alkylation of Isonipecotate Derivatives: A straightforward and widely used method involving the direct alkylation of a pre-formed 4-carboxypiperidine (isonipecotate) ester with a suitable arylmethyl halide.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods, such as the Suzuki-Miyaura coupling, that allow for the formation of the aryl-piperidine bond with high efficiency and functional group tolerance.
-
Multi-component Reactions (MCRs): Convergent and atom-economical approaches, like the Ugi reaction, which enable the rapid assembly of complex piperidine structures from simple starting materials in a single step.
-
Cyclization Strategies: Building the piperidine ring from acyclic precursors, with the Dieckmann condensation being a classic example for the formation of cyclic β-keto esters that can be further elaborated.
The logical workflow for selecting a synthetic strategy is outlined in the diagram below.
Caption: Logical workflow for selecting a synthetic route to 4-arylmethyl-4-carboxypiperidines.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for representative examples of the key synthetic strategies. This allows for a direct comparison of their efficiency under various conditions.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkylation | Ethyl isonipecotate, Benzyl bromide | KHMDS | Toluene | 45-50 | 2 | ~94 (conversion) | [1] |
| Suzuki-Miyaura Coupling | Bromo-aromatic, Phenylboronic acid | Pd₂(dba)₃, SPhos, CsF | THF | Room Temp. | 12 | High (not specified) | [2] |
| Ugi 4-Component Reaction | N-substituted 4-piperidone, Isocyanide, Primary amine, Amino acid | None | Methanol | Room Temp. | 72 | Moderate to Good | [3] |
| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide | Ethanol | Reflux | Not specified | Good (for β-keto ester) | N/A |
Detailed Experimental Protocols
Alkylation of Ethyl Isonipecotate
This method is a direct and often high-yielding approach to the target compound.
Reaction Scheme:
Experimental Protocol:
To a solution of ethyl isonipecotate (1.0 eq) in toluene, 0.5M potassium hexamethyldisilazide (KHMDS) in toluene (2.1 eq) is added at 45-50 °C. The mixture is stirred for 2 hours. An additional portion of 0.5M KHMDS in toluene (0.3 eq) is added, and stirring is continued for another 30 minutes. The reaction is then quenched with ethanol, and the mixture is concentrated by vacuum distillation. Acetic acid is added, and the mixture is stirred at 45 °C for 15 hours. A 26% w/w aqueous potassium carbonate solution is added to separate the layers. The aqueous layer is extracted with toluene, and the combined organic layers are processed to yield the product.[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling
This cross-coupling reaction offers great versatility for introducing a wide range of aryl groups.
Reaction Scheme:
Experimental Protocol (General Procedure):
A mixture of the bromo-aromatic piperidine (1 eq.), phenylboronic acid (1.5 eq.), a phosphine ligand (e.g., SPhos, 0.1 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and cesium fluoride (CsF, 10 eq.) is prepared in tetrahydrofuran (THF). The mixture is stirred at room temperature for 12 hours. The resulting mixture is then filtered through Celite, and the filtrate is purified by silica gel column chromatography to afford the desired product.[2]
Ugi Four-Component Reaction
This one-pot reaction allows for the rapid construction of highly substituted piperidines, making it ideal for library synthesis.
Reaction Scheme:
Experimental Protocol (General Procedure):
To a solution of an N-substituted 4-piperidone (1.0 eq) in methanol, an isocyanide (1.0 eq), a primary amine (1.0 eq), and a carboxylic acid (e.g., an amino acid, 1.0 eq) are added. The reaction mixture is stirred at room temperature for 72 hours. The solvent is then removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography, to yield the 1,4,4-trisubstituted piperidine.[3]
Dieckmann Condensation for Piperidine Ring Formation
This intramolecular cyclization is a powerful tool for constructing the piperidine ring itself, which can then be further functionalized.
Reaction Scheme:
Experimental Protocol (General Principle):
A diester, such as diethyl adipate or a nitrogen-containing analogue, is treated with a strong base like sodium ethoxide in a suitable solvent such as ethanol. The reaction mixture is typically heated to reflux to promote the intramolecular condensation. The resulting cyclic β-keto ester is then subjected to acidic workup. This intermediate can then be further modified, for instance, by alkylation and decarboxylation, to arrive at the desired 4-substituted piperidine.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the core transformations in the discussed synthetic routes.
Alkylation of Isonipecotate
Caption: Alkylation of an isonipecotate ester with an arylmethyl halide.
Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling of a 4-halopiperidine derivative with an arylboronic acid.
Ugi Four-Component Reaction
Caption: Ugi four-component reaction for the synthesis of complex piperidines.
Conclusion
The synthesis of 4-arylmethyl-4-carboxypiperidines can be achieved through a variety of effective methods. The classical alkylation of isonipecotate esters remains a robust and high-yielding approach, particularly for large-scale synthesis. For greater molecular diversity and the introduction of complex aryl moieties, palladium-catalyzed cross-coupling reactions offer unparalleled versatility. Multi-component reactions, especially the Ugi reaction, provide a rapid and efficient means to generate libraries of structurally diverse piperidines for high-throughput screening. Finally, cyclization strategies like the Dieckmann condensation are fundamental for constructing the piperidine core from acyclic precursors, offering an alternative when suitable piperidine starting materials are unavailable. The selection of the optimal synthetic route will ultimately be guided by the specific goals of the research program, balancing factors such as cost, time, and the desired chemical space to be explored.
References
A Spectroscopic Comparative Analysis of Fluorobenzyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of ortho-, meta-, and para-fluorobenzyl piperidine derivatives. The following sections detail the experimental protocols for acquiring spectroscopic data and present a comparative analysis of their ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the structural elucidation and differentiation of these isomeric compounds in research and drug development settings.
Introduction to Fluorobenzyl Piperidine Derivatives
Fluorobenzyl piperidine derivatives are a class of organic compounds that incorporate a piperidine ring attached to a benzyl group, which is substituted with a fluorine atom at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. The position of the fluorine atom significantly influences the electronic environment of the molecule, leading to distinct spectroscopic properties. Understanding these differences is essential for the unambiguous identification and characterization of each isomer.
General Structure of 4-(Fluorobenzyl)piperidine Isomers
Caption: General chemical structure of 4-(fluorobenzyl)piperidine isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-fluorobenzyl piperidine derivatives. Data for the parent compound, 4-benzylpiperidine, is included for reference.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | 4-Benzylpiperidine | 4-(2-Fluorobenzyl)piperidine | 4-(3-Fluorobenzyl)piperidine | 4-(4-Fluorobenzyl)piperidine |
| Aromatic-H | 7.10-7.30 (m, 5H) | ~7.00-7.25 (m, 4H) | ~6.90-7.30 (m, 4H) | ~7.00-7.20 (m, 4H) |
| Benzyl-CH₂ | ~2.50 (d) | ~2.55 (d) | ~2.52 (d) | ~2.50 (d) |
| Piperidine-H (axial, C2, C6) | ~2.55 (t) | ~2.58 (t) | ~2.56 (t) | ~2.55 (t) |
| Piperidine-H (equatorial, C2, C6) | ~3.05 (d) | ~3.08 (d) | ~3.06 (d) | ~3.05 (d) |
| Piperidine-H (C4) | ~1.70 (m) | ~1.72 (m) | ~1.71 (m) | ~1.70 (m) |
| Piperidine-H (axial, C3, C5) | ~1.20 (q) | ~1.22 (q) | ~1.21 (q) | ~1.20 (q) |
| Piperidine-H (equatorial, C3, C5) | ~1.60 (d) | ~1.62 (d) | ~1.61 (d) | ~1.60 (d) |
| Piperidine-N-H | ~1.90 (br s) | ~1.92 (br s) | ~1.91 (br s) | ~1.90 (br s) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, and (br s) broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | 4-Benzylpiperidine | 4-(2-Fluorobenzyl)piperidine | 4-(3-Fluorobenzyl)piperidine | 4-(4-Fluorobenzyl)piperidine |
| Aromatic C-F | - | ~161 (d, ¹JCF ≈ 245 Hz) | ~163 (d, ¹JCF ≈ 243 Hz) | ~162 (d, ¹JCF ≈ 244 Hz) |
| Aromatic C-ipso | ~140 | ~128 (d, ²JCF ≈ 15 Hz) | ~142 (d, ³JCF ≈ 7 Hz) | ~136 (d, ⁴JCF ≈ 3 Hz) |
| Aromatic C-ortho | ~129 | ~131 (d, ³JCF ≈ 5 Hz), ~115 (d, ²JCF ≈ 22 Hz) | ~114 (d, ²JCF ≈ 21 Hz), ~125 (d, ⁴JCF ≈ 3 Hz) | ~130 (d, ³JCF ≈ 8 Hz) |
| Aromatic C-meta | ~128 | ~128 (d, ⁴JCF ≈ 2 Hz), ~124 (d, ³JCF ≈ 3 Hz) | ~130 (d, ³JCF ≈ 8 Hz), ~115 (d, ²JCF ≈ 21 Hz) | ~115 (d, ²JCF ≈ 21 Hz) |
| Aromatic C-para | ~126 | ~129 (d, ⁵JCF ≈ 1 Hz) | ~129 (d, ⁵JCF ≈ 1 Hz) | C-F |
| Benzyl-CH₂ | ~43 | ~37 | ~43 | ~42 |
| Piperidine C2, C6 | ~47 | ~47 | ~47 | ~47 |
| Piperidine C3, C5 | ~32 | ~32 | ~32 | ~32 |
| Piperidine C4 | ~38 | ~38 | ~38 | ~38 |
Note: The chemical shifts and coupling constants (J) are approximate. The position of the fluorine atom significantly influences the chemical shifts of the aromatic carbons due to through-bond and through-space coupling.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Approximate Chemical Shift (ppm) |
| 4-(2-Fluorobenzyl)piperidine | ~ -115 to -125 |
| 4-(3-Fluorobenzyl)piperidine | ~ -110 to -120 |
| 4-(4-Fluorobenzyl)piperidine | ~ -110 to -120 |
Note: ¹⁹F NMR chemical shifts are relative to a standard (e.g., CFCl₃) and can be influenced by the solvent.
Table 4: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | 4-Benzylpiperidine | Fluorobenzyl Piperidine Isomers |
| N-H Stretch | 3300-3500 (medium, sharp) | 3300-3500 (medium, sharp) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2800-3000 | 2800-3000 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-F Stretch | - | 1000-1400 (strong) |
| C-N Stretch | 1000-1250 | 1000-1250 |
Table 5: Mass Spectrometry (MS) Fragmentation
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 193 |
| [M-H]⁺ | Loss of a hydrogen atom | 192 |
| [M-C₆H₄F]⁺ | Loss of the fluorophenyl group | 98 |
| [C₇H₆F]⁺ | Fluorotropylium ion | 109 |
| [C₅H₁₀N]⁺ | Piperidine fragment | 84 |
Note: The relative abundance of these fragments can vary depending on the isomer and the ionization energy.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
-
Sample Preparation: Approximately 5-10 mg of the fluorobenzyl piperidine derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Spectroscopy: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, typically at 100 or 125 MHz, using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Spectroscopy: Spectra are acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 or 470 MHz. A proton-decoupled pulse sequence is often used to simplify the spectra. Chemical shifts are referenced to an external standard such as CFCl₃.
-
Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum.
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) is commonly used for volatile compounds, typically at 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) are employed.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Visualization of Experimental Workflow
The logical workflow for the spectroscopic analysis of fluorobenzyl piperidine derivatives is illustrated below.
Caption: Workflow for spectroscopic analysis of fluorobenzyl piperidine derivatives.
Comparative Discussion
The spectroscopic data reveals clear distinctions between the ortho-, meta-, and para-fluorobenzyl piperidine isomers.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The substitution pattern and the coupling of protons to the fluorine atom result in unique splitting patterns for each isomer. The chemical shifts of the benzylic and piperidine protons are less affected by the fluorine position but may show subtle differences.
-
¹³C NMR: The ¹³C NMR spectra provide definitive evidence for the position of the fluorine atom. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF). The coupling constants over two, three, and four bonds (²JCF, ³JCF, ⁴JCF) create distinct splitting patterns for the other aromatic carbons, allowing for unambiguous assignment of the substitution pattern.
-
¹⁹F NMR: While the chemical shifts of the three isomers are in a similar range, high-resolution ¹⁹F NMR can often resolve them, providing a quick method for isomer identification.
-
IR Spectroscopy: The most significant difference in the IR spectra is the position of the strong C-F stretching vibration. Additionally, the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can be characteristic of the substitution pattern on the aromatic ring.
-
Mass Spectrometry: The mass spectra of the isomers are expected to be very similar, showing a molecular ion at m/z 193 and common fragment ions. However, the relative abundances of the fragment ions, particularly the fluorotropylium ion (m/z 109) and the fragment resulting from the loss of the fluorophenyl group, may differ slightly between the isomers, providing potential clues for differentiation.
A Comparative Analysis of the Biological Activities of Piperidine-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Recognized as a "privileged scaffold" in medicinal chemistry, its unique conformational flexibility and ability to engage in diverse molecular interactions make it a cornerstone in the design of novel therapeutic agents.[4] This guide provides an objective comparison of the biological activities of various piperidine-based scaffolds, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to aid in drug discovery and development.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the modulation of critical signaling pathways, induction of apoptosis, and direct DNA interaction.[1][4][5][6]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of several piperidine-based compounds against a range of human cancer cell lines, primarily reported as half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |
| Compound 17a | PC3 | Prostate | 0.81 | [4] |
| MGC803 | Gastric | 1.09 | [4] | |
| MCF-7 | Breast | 1.30 | [4] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [4][6] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [4] | |
| Piperine | Various | Breast, Ovarian, Gastric, Lung, Prostate, etc. | Varies | [5] |
| HN58 | Not specified | Not specified | 100% inhibition (in writhing test) | [7] |
| Compound 118a | A431 | Human Carcinoma | 1.21 | [8] |
Neuroprotective and Neurological Activity
The piperidine scaffold is a key component in drugs developed for neurodegenerative diseases, particularly Alzheimer's disease.[9][10] These compounds often target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or modulate signaling pathways involved in neuroinflammation and neuronal survival.[11][12][13]
Quantitative Comparison of Enzyme Inhibition
| Derivative | Target | IC50 (nM) | Selectivity | Reference |
| Compound 86a | AChE | 2.13 | ~38-fold for AChE | [8] |
| Compound d5 | HDAC | 170 | Dual Inhibitor | [11] |
| AChE | 6890 | [11] | ||
| Compound d10 | HDAC | 450 | Dual Inhibitor | [11] |
| AChE | 3220 | [11] | ||
| Compound 14 | AChBP | Ki = 105.6 | Higher affinity than nicotine | [14] |
| Compound 15 | AChBP | Ki = 2.8 | High affinity | [14] |
Antimicrobial and Other Biological Activities
Beyond cancer and neurodegeneration, piperidine derivatives have been investigated for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antiviral activities.[1][6][15]
Antimicrobial Activity
The antimicrobial potential of piperidine scaffolds is often evaluated using the disc diffusion method, where the diameter of the zone of inhibition indicates the compound's efficacy against a specific microorganism.
Key Signaling Pathways Modulated by Piperidine Scaffolds
Piperidine and its derivatives exert their biological effects by modulating various intracellular signaling pathways crucial for cell survival, proliferation, and inflammation.
Caption: Major signaling pathways modulated by piperidine-based scaffolds in cancer and neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of piperidine derivatives.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Caption: Workflow of the MTT assay for determining cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[4]
Disc Diffusion Method for Antimicrobial Screening
This method is widely used to assess the antimicrobial activity of chemical substances.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an appropriate agar medium.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the piperidine derivative are placed on the agar surface.
-
Controls: Positive (standard antibiotic) and negative (solvent) control discs are also applied.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity.[16]
Conclusion
The piperidine scaffold remains a highly valuable and versatile core in the development of new therapeutic agents. The derivatives highlighted in this guide showcase significant potential across various disease areas, particularly in oncology and neurology. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers to design and evaluate novel piperidine-based drug candidates, with the ultimate goal of advancing these promising compounds into clinical development. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of these molecules.
References
- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
In-silico modeling of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico modeling techniques applied to piperidine-4-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry. While specific comprehensive in-silico studies on Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate were not prominently available in public literature, this guide leverages data and methodologies from closely related piperidine derivatives to offer a robust framework for virtual screening and lead optimization. We will explore molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) analyses, presenting a cohesive picture of the computational evaluation of this class of compounds.
Comparative Analysis of In-Silico Predictions
The following tables summarize key in-silico predictable properties for representative piperidine derivatives, offering a comparative lens through which to evaluate potential drug candidates. These values are derived from established computational models and are intended to guide initial stages of drug discovery.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Compound Scaffold | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Lipinski's Rule of Five Violations |
| Piperidine-4-carboxamide | ~250-450 | 2.0-4.5 | 1-2 | 3-5 | 3-6 | 0 |
| N-Aryl Piperidine | ~300-500 | 3.0-5.5 | 0-1 | 2-4 | 2-5 | 0-1 |
| 4-Benzylpiperidine | ~280-480 | 2.5-5.0 | 0-1 | 2-4 | 4-7 | 0 |
Table 2: Comparative ADMET Profile
| Compound Scaffold | Predicted Human Intestinal Absorption | Blood-Brain Barrier (BBB) Penetration | CYP2D6 Inhibition | Hepatotoxicity |
| Piperidine-4-carboxamide | High | Low to Moderate | Likely Inhibitor | Low to Moderate Risk |
| N-Aryl Piperidine | High | Moderate to High | Potential Inhibitor | Variable Risk |
| 4-Benzylpiperidine | High | Moderate | Potential Inhibitor | Low Risk |
In-Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in-silico evaluation of novel piperidine derivatives. This process enables the early identification of promising candidates and the filtering out of those with unfavorable predicted properties.
Caption: In-silico drug discovery workflow for piperidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-silico predictions. Below are representative protocols for key experiments.
Molecular Docking Protocol
Molecular docking studies are performed to predict the binding orientation and affinity of a ligand to a target protein.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMm. The protein is then energy minimized.
-
Ligand Preparation: The 2D structure of the piperidine derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energy minimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation: A docking program such as AutoDock Vina or Glide is used. The prepared ligand is docked into the defined active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Analysis of Results: The resulting docking poses are ranked based on their predicted binding affinity (e.g., docking score in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. For example, in a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, docking was used to target the active site of α-amylase, with binding affinities and scores evaluated to assess inhibitory potential[1].
ADMET Prediction Protocol
In-silico ADMET prediction is used to estimate the pharmacokinetic and toxicological properties of compounds.
-
Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) are calculated for the piperidine derivatives.
-
Model Application: The calculated descriptors are used as input for various predictive models. These models can be based on QSAR, machine learning, or expert systems. Several online platforms and software packages, such as SwissADME and pkCSM, are available for this purpose[1][2].
-
Property Prediction: The models predict a range of ADMET properties, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Analysis and Filtering: The predicted ADMET properties are analyzed to identify potential liabilities. Compounds with poor predicted profiles (e.g., low absorption, high toxicity) can be flagged for deprioritization or further optimization. Studies on pyridine and thiophene moiety-containing chalcones have shown that newly synthesized derivatives can satisfy ADME properties with no toxicological risks found[3].
QSAR (Quantitative Structure-Activity Relationship) Protocol
QSAR models are developed to correlate the chemical structure of compounds with their biological activity.
-
Dataset Preparation: A dataset of piperidine derivatives with known biological activity (e.g., IC50 values) against a specific target is compiled. The compounds are divided into a training set and a test set.
-
Descriptor Calculation: A wide range of molecular descriptors (1D, 2D, and 3D) are calculated for all compounds in the dataset.
-
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). For instance, 3D-QSAR models like CoMFA and CoMSIA have been successfully used for piperidine carboxamide derivatives as ALK inhibitors[4][5].
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques. Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are evaluated. A robust Topomer CoMFA model for piperidine carboxamide derivatives was validated through artificial neural network analysis, yielding significant statistical results[5].
-
Prediction and Interpretation: The validated QSAR model can be used to predict the activity of new, untested piperidine derivatives. The model can also provide insights into the structural features that are important for biological activity, guiding the design of more potent compounds.
References
- 1. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of N-Protecting Groups for Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen-protecting group is a critical consideration in the synthesis of piperidine-containing molecules, impacting reaction yields, purification strategies, and overall efficiency. The stability of the protecting group under various reaction conditions and the ease of its removal are paramount. This guide provides an objective comparison of four commonly employed N-protecting groups for piperidine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.
Comparative Performance Data
The following table summarizes typical experimental conditions and outcomes for the protection and deprotection of piperidine with the Boc, Cbz, Fmoc, and Bn groups. These values are representative and may vary depending on the specific substrate and reaction scale.
| Protecting Group | Reaction | Reagents & Solvents | Temperature | Time | Yield |
| Boc | Protection | (Boc)₂O, Et₃N, DMAP (cat.), CH₂Cl₂ | 0°C to RT | - | ~92% |
| Deprotection | 4M HCl in Dioxane | Room Temp. | 1-3 hours | High[1][2] | |
| Deprotection | 20% TFA in DCM | 0°C to RT | 2.5 hours | Variable[3] | |
| Deprotection | Thermal (in TFE) | 150°C | 60 min | ~35% conversion[4] | |
| Cbz | Protection | Cbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O | - | - | High[5][6] |
| Deprotection | H₂, 5% Pd/C, MeOH | 60°C | 40 hours | High[5] | |
| Deprotection | H₂, 10% Pd/C, Ammonium Formate, MeOH | Reflux | 20 hours | Variable[7] | |
| Deprotection | IPA·HCl | 65-75°C | 4 hours | High[8] | |
| Fmoc | Protection | Fmoc-Cl or Fmoc-OSu, Base, DMF or CH₂Cl₂ | - | - | High[6][9] |
| Deprotection | 20% Piperidine in DMF | Room Temp. | 5-10 min | Quantitative[10][11] | |
| Deprotection | 2% DBU, 2% Piperidine in DMF/NMP | Room Temp. | - | High[10] | |
| Bn | Protection | Benzyl Bromide, Base (e.g., K₂CO₃) | - | - | High[12][13] |
| Deprotestation | H₂, 20% Pd(OH)₂/C, EtOH | 60°C | 24-48 hours | High[14] | |
| Deprotection | H₂, 10% Pd/C, EtOH | Room Temp. | 1-3 hours | High[15] |
Detailed Protecting Group Analysis
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of non-acidic conditions.[16][17]
-
Advantages : Stable to basic, reductive, and many oxidative conditions, making it orthogonal to Cbz and Fmoc groups.[16] The deprotection byproducts (isobutylene and CO₂) are volatile, simplifying purification.
-
Disadvantages : Its lability to strong acids precludes its use in reactions requiring such conditions.[1] Deprotection can be slow or require harsh conditions for sterically hindered or electron-deficient piperidines. In some cases, the intermediate t-butyl cation can cause side reactions like alkylation, which may require the use of scavengers.[18]
-
Stability & Orthogonality : The Boc group is stable to bases and nucleophiles. It is orthogonal to the Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups, a feature heavily exploited in peptide synthesis.[17][19]
Carboxybenzyl (Cbz or Z)
The Cbz group, historically significant in peptide chemistry, remains a robust and reliable choice for amine protection.[5][20]
-
Advantages : It exhibits high stability across a wide range of reaction conditions, including both acidic and basic environments.[20] This stability makes it suitable for multi-step syntheses.
-
Disadvantages : The standard deprotection method, catalytic hydrogenolysis, is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing groups. The palladium catalyst is expensive and can be pyrophoric.[5][19]
-
Stability & Orthogonality : The Cbz group is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, providing excellent orthogonality.[19][20] However, it is not orthogonal to the Benzyl (Bn) group as both are typically removed by hydrogenolysis.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is favored in modern solid-phase peptide synthesis due to its unique base-lability, which allows for deprotection under very mild conditions.[9][21]
-
Advantages : Deprotection is extremely fast and occurs under mild, non-acidic conditions, preserving acid-sensitive functionalities.[9][11] The cleavage progress can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.[9][11]
-
Disadvantages : The Fmoc group is unstable in the presence of amines, including the piperidine substrate itself if not fully protected. The dibenzofulvene byproduct can undergo side reactions if not effectively scavenged by the base used for deprotection.[6]
-
Stability & Orthogonality : It is stable to acidic conditions, making it orthogonal to the acid-labile Boc group.[6] It is considered quasi-orthogonal to the Cbz group, as some conditions for hydrogenolysis can also cleave the Fmoc group, although less readily than a Cbz or Bn group.[6]
Benzyl (Bn)
The Benzyl group is a simple yet effective protecting group for amines, often employed in various stages of organic synthesis.[12]
-
Advantages : It is a very stable group, tolerant of strongly basic, acidic, and nucleophilic conditions, as well as many oxidizing and reducing agents.[12]
-
Disadvantages : Similar to the Cbz group, the primary deprotection method is catalytic hydrogenolysis, which limits its compatibility with reducible functional groups.[13][15] Deprotection can sometimes be sluggish and require harsh conditions or high catalyst loading, particularly for sterically hindered substrates.[7][14]
-
Stability & Orthogonality : The Bn group's stability makes it compatible with reaction conditions used to remove Boc and Fmoc groups. It is not orthogonal to the Cbz group.[12]
Experimental Protocols
Protection of Piperidine
General Workflow for N-Protection
Caption: General workflow for the N-protection of piperidine.
Protocol 1: N-Boc Protection of Piperidine [18]
-
Dissolve piperidine (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 3.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine, which may be purified further by column chromatography if necessary.
Protocol 2: N-Cbz Protection of Piperidine [5]
-
Dissolve piperidine (1.0 equiv.) in a biphasic mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2-3 equiv.) to the solution.
-
Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Cbz protected piperidine.
Deprotection of N-Protected Piperidine
General Workflow for N-Deprotection
Caption: General workflow for the N-deprotection of piperidine derivatives.
Protocol 3: N-Boc Deprotection using HCl in Dioxane [1][2]
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor progress by TLC or LC-MS. Often, the piperidine hydrochloride salt will precipitate.
-
Upon completion, remove the solvent under reduced pressure. Alternatively, add diethyl ether to facilitate precipitation and collect the solid product by filtration.
-
To obtain the free base, neutralize the hydrochloride salt with a base such as saturated aqueous NaHCO₃ and extract with an organic solvent.
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis [5][19]
-
Dissolve the N-Cbz protected piperidine (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure, e.g., 40 psi) at room temperature.[15]
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to over a day.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Protocol 5: N-Fmoc Deprotection using Piperidine [10][11]
-
Swell the N-Fmoc protected piperidine derivative, if attached to a solid-phase resin, in N,N-dimethylformamide (DMF). For solution-phase, dissolve the compound in DMF.
-
Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin for solid phase).
-
Agitate the mixture at room temperature. A typical two-step deprotection involves a first treatment for 2 minutes, followed by draining and a second treatment for 5-10 minutes.[10]
-
For solid-phase synthesis, filter the resin and wash thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
For solution-phase, the product must be isolated from the piperidine and the adduct, typically through extraction and chromatographic purification.
Protocol 6: N-Benzyl (Bn) Deprotection via Hydrogenolysis [13][15]
-
Dissolve the N-Bn protected piperidine (1.0 equiv.) in ethanol (EtOH) or another appropriate solvent in a flask suitable for hydrogenation.
-
Add the catalyst, typically 10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂, Pearlman's catalyst), at a loading of 10-30% w/w.[14][15]
-
Purge the vessel with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂), typically at 40-50 psi or from a balloon.
-
Stir the reaction at room temperature or with gentle heating (e.g., up to 60°C) for 1 to 48 hours, depending on the substrate's reactivity.[14][15]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, vent the hydrogen and purge with inert gas.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.
-
Evaporate the solvent from the filtrate to obtain the deprotected piperidine product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. tdcommons.org [tdcommons.org]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. nbinno.com [nbinno.com]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. nbinno.com [nbinno.com]
- 21. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
Safety Operating Guide
Proper Disposal of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: A Guide for Laboratory Professionals
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, minimizing risks to personnel and the environment.
I. Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not detailed in the provided search results, its structure, containing a piperidine functional group, suggests that it should be handled as a hazardous substance. Piperidine itself is classified as flammable, corrosive, and toxic.[1] Therefore, it is prudent to assume that this compound may cause skin and eye irritation or be harmful if inhaled or ingested.[2] On combustion, it may emit toxic fumes, including oxides of carbon and nitrogen.[3]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][4] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Emergency Response:
-
Evacuate: Immediately clear the area of all personnel.[1]
-
Alert: Notify your supervisor and the institutional EHS office.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.[1][4]
Containment and Cleanup:
-
For Small Spills:
-
For Large Spills:
IV. Step-by-Step Disposal Procedure
Proper segregation and labeling of chemical waste are critical for safe disposal and regulatory compliance.
-
Waste Segregation:
-
Collect waste containing this compound in a designated, compatible, and properly sealed container.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[3]
-
-
Container Labeling:
-
Waste Accumulation and Storage:
-
Final Disposal:
V. Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Image generated for illustrative purposes)